3-(2-oxo-1-piperazinyl)Benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1211585-31-7 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(2-oxopiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H11N3O/c12-7-9-2-1-3-10(6-9)14-5-4-13-8-11(14)15/h1-3,6,13H,4-5,8H2 |
InChI Key |
OIJXIBSILNWPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
3-(2-oxo-1-piperazinyl)Benzonitrile molecular weight and formula
Precision Chemistry for Peptidomimetic Scaffolds
Part 1: Executive Summary
3-(2-Oxo-1-piperazinyl)Benzonitrile (CAS: 1211585-31-7) is a high-value heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and serine proteases.[1] As a rigidified peptidomimetic scaffold, the N-aryl piperazinone core restricts conformational flexibility, enhancing ligand-target binding affinity. This monograph details the physicochemical properties, synthetic methodologies, and analytical validation protocols required for its integration into drug discovery programs, specifically in the development of DPP-4 inhibitors and Factor Xa anticoagulants .
Part 2: Chemical Identity & Physicochemical Properties
The molecule is characterized by a piperazin-2-one ring N-linked to the meta-position of a benzonitrile. This specific regioisomerism is critical; the meta-substitution pattern directs the spatial orientation of the nitrile "warhead" (often converted to amidines or tetrazoles) relative to the piperazinone pharmacophore.
| Property | Specification |
| IUPAC Name | 3-(2-oxopiperazin-1-yl)benzonitrile |
| Common Name | 1-(3-Cyanophenyl)piperazin-2-one |
| CAS Registry Number | 1211585-31-7 |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.22 g/mol |
| Exact Mass | 201.0902 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water |
| pKa (Calculated) | ~1.5 (Amide nitrogen), ~8.5 (Piperazine secondary amine) |
Part 3: Synthetic Methodologies
To ensure high purity and scalability, we prioritize transition-metal-catalyzed cross-coupling over classical nucleophilic substitution, which often suffers from regioselectivity issues.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)
This method couples commercially available piperazin-2-one with 3-bromobenzonitrile. It is preferred for its mild conditions and high functional group tolerance.
-
Reagents:
-
Substrate: 3-Bromobenzonitrile (1.0 equiv)
-
Nucleophile: Piperazin-2-one (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%) – Crucial for preventing catalyst poisoning by the nitrile.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
-
Step-by-Step Workflow:
-
Inerting: Charge a reaction vessel with 3-bromobenzonitrile, piperazin-2-one, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Cool to RT, filter through a Celite pad to remove inorganic salts/palladium black.
-
Purification: Concentrate filtrate and purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM).
-
Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Alternative)
Suitable for cost-sensitive, large-scale batches where palladium contamination is a concern.
-
Reagents: CuI (10 mol%), DMEDA (20 mol%), K₃PO₄ (2.0 equiv), Toluene, 110°C.
-
Note: Requires higher temperatures and longer reaction times (24–48 h) compared to Pd-catalysis.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing 3-(2-oxo-1-piperazinyl)Benzonitrile, highlighting the critical control points.
Figure 1: Synthetic decision tree comparing Palladium and Copper-catalyzed routes for optimal yield.
Part 5: Analytical Characterization & Validation
To validate the identity and purity of the synthesized compound, the following multi-modal analytical strategy is required.
1. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Region (δ 7.5–7.9 ppm): Look for a 4-proton pattern characteristic of meta-substitution (singlet, doublet, triplet, doublet). The proton at position 2 (between CN and N) will appear as a distinct singlet/doublet at ~7.8 ppm.
-
Piperazinone Ring:
-
δ 4.2 ppm (s, 2H): N-CH₂-CO (Singlet due to adjacent carbonyl).
-
δ 3.8 ppm (t, 2H): N-CH₂-CH₂-N (Adjacent to aryl nitrogen).
-
δ 3.4 ppm (t, 2H): N-CH₂-CH₂-N (Adjacent to secondary amine).
-
-
-
¹³C NMR:
-
Carbonyl (C=O): ~165 ppm.
-
Nitrile (CN): ~118 ppm.
-
Aromatic Carbons: ~112, 129, 130, 131, 142 (C-N), 113 (C-CN).
-
2. Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Observed Mass: [M+H]⁺ = 202.2 m/z.
-
Fragmentation Pattern: Loss of HCN (27 Da) or CO (28 Da) is common in high-energy collision dissociation (HCD).
3. Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (C≡N): Sharp peak at ~2230 cm⁻¹.
-
Amide Carbonyl (C=O): Strong band at ~1660–1680 cm⁻¹.
Part 6: Applications in Drug Discovery
This molecule serves as a versatile "biostere-ready" scaffold.
-
DPP-4 Inhibitors: The N-aryl piperazinone motif mimics the pyrrolidine/piperazine core found in gliptins (e.g., Alogliptin, Trelagliptin). The nitrile group can be hydrated to a primary amide or reacted with hydroxylamine to form an amidoxime.
-
Factor Xa Inhibitors: Structural similarity to the morpholinone core of Rivaroxaban. The piperazinone provides a hydrogen bond acceptor (carbonyl) and a vector for pi-stacking interactions (phenyl ring).
-
Bioisosteric Transformations:
-
Tetrazole Formation: Reaction with NaN₃/ZnBr₂ yields the tetrazole derivative, a bioisostere of carboxylic acid commonly used in Angiotensin II Receptor Blockers (ARBs).
-
Part 7: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Nitrile Hazard: Although stable, avoid strong acids at high temperatures to prevent hydrolysis to the corresponding benzoic acid or release of trace HCN.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative degradation of the secondary amine.
References
-
PubChem. (n.d.). Benzonitrile, 3-(3-oxo-1-piperazinyl)- (Isomer Comparison). Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]
Sources
Technical Guide: Piperazine vs. 2-Oxopiperazine Benzonitrile Derivatives in Drug Discovery
Executive Summary
In medicinal chemistry, the transition from a piperazine to a 2-oxopiperazine (piperazinone) scaffold represents a critical bioisosteric replacement strategy. While piperazines are "privileged structures" found in numerous CNS and oncology drugs (e.g., Olanzapine, Imatinib), they often suffer from poor metabolic stability and high basicity, leading to low blood-brain barrier (BBB) permeability or phospholipidosis.
Incorporating a carbonyl group to form 2-oxopiperazine dramatically alters the physicochemical profile: it reduces basicity, locks conformation, and blocks metabolic "soft spots." This guide analyzes these differences specifically within the context of benzonitrile derivatives —a common pharmacophore where the electron-withdrawing nitrile group further modulates the electronic landscape.
Part 1: Structural & Electronic Divergence
The fundamental difference between these two scaffolds lies in their acid-base chemistry and conformational entropy.
Electronic Landscape & Basicity ( )
-
Piperazine: A typical piperazine ring acts as a secondary or tertiary amine.[1] The distal nitrogen (N4) usually has a
of 8.0–9.8. At physiological pH (7.4), it exists predominantly in a cationic (protonated) state.-
Effect in Benzonitrile Derivatives: In 4-(piperazin-1-yl)benzonitrile, the N1 nitrogen is conjugated to the electron-poor benzonitrile ring, rendering it non-basic (aniline-like). However, the distal N4 remains highly basic.
-
-
2-Oxopiperazine: The introduction of a ketone creates an amide bond.
-
3-Oxo isomer: If the ketone is adjacent to the distal nitrogen (N4), N4 becomes an amide (non-basic).
-
2-Oxo isomer: If the ketone is adjacent to the N1-aryl attachment, the N1 becomes an imide-like system, and the distal N4 remains an amine, though its basicity is lowered inductively by the carbonyl.
-
Impact: The
Conformational Geometry
-
Piperazine: Adopts a flexible chair conformation . It can flip between conformers, allowing it to adapt to various binding pockets ("induced fit").
-
2-Oxopiperazine: The amide bond forces a planar segment (N-C=O), constraining the ring into a rigid half-chair or twisted boat conformation. This reduces the entropic penalty upon binding but requires a precise fit with the target.
Visualization of Physicochemical Shift
The following diagram illustrates the structural and electronic transition.
Caption: Bioisosteric shift from piperazine to 2-oxopiperazine alters basicity, stability, and permeability.
Part 2: Medicinal Chemistry & SAR Implications[3][4][5][6]
Metabolic Stability (The "Soft Spot" Fix)
Piperazines are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2]
-
N-Dealkylation: CYPs often attack the carbon
to the amine. -
N-Oxidation: Formation of N-oxides.
-
Solution: The 2-oxopiperazine scaffold places a carbonyl oxygen at the
-carbon. This is already "oxidized," effectively blocking CYP-mediated hydroxylation at that site. It also reduces the electron density on the nitrogen, preventing N-oxide formation.
Permeability and Efflux
The benzonitrile group is lipophilic, but a protonated piperazine tail can make the molecule a substrate for P-glycoprotein (P-gp) efflux pumps.
-
Piperazine: High polar surface area (PSA) when protonated. Good solubility, poor passive diffusion.
-
2-Oxopiperazine: Lower PSA (despite the extra oxygen, the loss of the charge dominates). Often shows higher BBB penetration.
Comparison Table: Benzonitrile Derivatives
| Feature | 4-(Piperazin-1-yl)benzonitrile | 4-(3-Oxopiperazin-1-yl)benzonitrile |
| Core Character | Basic Amine (N4) | Neutral Amide (N4) |
| Dominant Species (pH 7.4) | Cation (+1) | Neutral |
| H-Bond Donors | 1 (NH) | 1 (NH Amide) |
| H-Bond Acceptors | 3 (2 N, 1 CN) | 4 (2 N, 1 CN, 1 C=O) |
| Metabolic Risk | High (N-dealkylation, N-oxidation) | Low (Amide is stable) |
| Solubility | High (Salt formation possible) | Moderate/Low (Neutral) |
| Synthetic Access | Easy ( | Moderate (Cyclization/Coupling) |
Part 3: Synthetic Pathways
The synthesis of these two derivatives requires fundamentally different approaches. Piperazines are typically installed via nucleophilic substitution, whereas oxopiperazines often require construction of the ring or coupling of pre-formed lactams.
Synthesis of 4-(Piperazin-1-yl)benzonitrile
This is a classic Nucleophilic Aromatic Substitution (
-
Substrate: 4-Fluorobenzonitrile (highly activated by the EWG cyano group).
-
Nucleophile: Piperazine (excess used to prevent bis-arylation).[3]
-
Conditions:
, DMSO or DMF, Heat ( ).
Synthesis of 4-(3-Oxopiperazin-1-yl)benzonitrile
Direct
-
Strategy A (Copper Coupling): Ullmann-type or Buchwald-Hartwig coupling using 4-bromobenzonitrile and 2-oxopiperazine.
-
Strategy B (Cyclization): Reaction of N-(4-cyanophenyl)ethylenediamine with chloroacetyl chloride or glyoxal derivatives.
Synthetic Workflow Diagram
Caption: Synthetic divergence: SnAr for piperazines vs. Metal-catalyzed coupling for oxopiperazines.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-(Piperazin-1-yl)benzonitrile ( )
Objective: Install the piperazine ring on the benzonitrile scaffold.
-
Reagents:
-
4-Fluorobenzonitrile (1.0 eq, 10 mmol)
-
Piperazine (3.0 eq, 30 mmol) – Note: Excess prevents formation of the bis-product.
-
Potassium Carbonate (
) (2.0 eq) -
DMF (Dimethylformamide) (anhydrous, 10 mL)
-
-
Procedure:
-
Charge a round-bottom flask with 4-fluorobenzonitrile, piperazine, and
. -
Add DMF and stir at 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Cool to room temperature. Pour into ice-water (100 mL). The product may precipitate. If solid, filter and wash with water. If oil, extract with EtOAc (
mL). -
Purification: The excess piperazine stays in the aqueous layer. The organic layer is dried (
) and concentrated. Recrystallize from Ethanol/Water if necessary.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for AA'BB' aromatic signals (~7.6 and 7.0 ppm) and two piperazine triplets (~3.3 and 2.8 ppm).
-
Protocol B: Synthesis of 4-(3-Oxopiperazin-1-yl)benzonitrile (Buchwald Coupling)
Objective: Couple the amide-containing ring to the aryl halide.
-
Reagents:
-
4-Bromobenzonitrile (1.0 eq, 5 mmol)
-
2-Piperazinone (1.2 eq, 6 mmol)
- (0.02 eq) / Xantphos (0.04 eq) OR CuI (0.1 eq) / DMEDA (0.2 eq)
- (2.0 eq)
-
Dioxane (anhydrous, degassed)
-
-
Procedure:
-
In a glovebox or under Argon, combine aryl bromide, piperazinone, base, and catalyst system in a sealed tube.
-
Add Dioxane (0.2 M concentration).
-
Heat to 100°C (Pd) or 110°C (Cu) overnight.
-
Workup: Filter through a Celite pad to remove inorganic salts/catalyst. Concentrate filtrate.
-
Purification: Flash chromatography (DCM/MeOH gradient). The product is more polar than the starting bromide but less polar than the free amine piperazine.
-
-
Validation:
-
IR: Distinct Amide I carbonyl stretch (~1650
) and Nitrile stretch (~2220 ). -
1H NMR: The piperazine protons are no longer equivalent triplets. You will see a singlet (2H) for the protons between the N and C=O, and two triplets for the ethylene bridge.
-
References
-
Physicochemical Properties of Piperazine
-
Metabolic Stability Strategies
- Title: Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease (LogD reduction str
- Source: NIH / PMC
-
URL:[Link]
-
Synthetic Methodologies (Oxopiperazines)
- Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Source: RSC Advances
-
URL:[Link]
-
ClpP Activation (Scaffold Comparison)
-
Compound Data
Sources
3-(2-oxo-1-piperazinyl)Benzonitrile as a pharmacophore in drug discovery
An In-Depth Technical Guide to 3-(2-oxo-1-piperazinyl)Benzonitrile as a Pharmacophore in Drug Discovery
Abstract
The 3-(2-oxo-1-piperazinyl)benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of targeted therapies. Its unique combination of a rigid piperazinone ring, a hydrogen bond-accepting nitrile group, and a versatile benzonitrile moiety provides a robust framework for developing potent and selective inhibitors of various protein kinases. This technical guide offers an in-depth exploration of this pharmacophore, from its synthesis and mechanism of action to its structure-activity relationships and applications in drug discovery. A particular focus is placed on its role in the development of Janus kinase (JAK) inhibitors, exemplified by the blockbuster drug Tofacitinib. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable pharmacophore in their own research endeavors.
Introduction: The Rise of a Privileged Scaffold
The piperazine ring is a ubiquitous feature in many approved drugs, owing to its favorable physicochemical properties that can enhance aqueous solubility, oral bioavailability, and target affinity.[1][2] The modification of this versatile scaffold into a piperazinone introduces a lactam functionality, which can act as a hydrogen bond donor and acceptor, further enhancing its binding capabilities. When combined with a benzonitrile moiety, the resulting 3-(2-oxo-1-piperazinyl)benzonitrile core becomes a powerful pharmacophore for targeting ATP-binding sites in protein kinases.[3] The nitrile group, in particular, is a key feature, often acting as a hydrogen bond acceptor and contributing to the overall electronic properties of the molecule.[3] This guide will dissect the key attributes of this pharmacophore and provide a practical framework for its application in drug discovery.
General Synthesis of the 3-(2-oxo-1-piperazinyl)Benzonitrile Core
The synthesis of the 3-(2-oxo-1-piperazinyl)benzonitrile core can be achieved through a variety of synthetic routes. A common and efficient method involves the reaction of a suitably substituted 3-aminobenzonitrile with a protected 2-chloroacetyl chloride, followed by cyclization to form the piperazinone ring. The following is a generalized, step-by-step protocol for the synthesis of the core scaffold.
Experimental Protocol: Synthesis of 3-(2-oxo-1-piperazinyl)Benzonitrile
Step 1: N-acylation of 3-aminobenzonitrile
-
To a stirred solution of 3-aminobenzonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-cyanophenyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization to form the Piperazinone Ring
-
Dissolve the crude N-(3-cyanophenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0 eq), to the solution.
-
The reaction mixture is then reacted with a protected ethylenediamine derivative, such as N-Boc-ethylenediamine, to introduce the second nitrogen atom of the piperazine ring.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final deprotection step of the Boc-group is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(2-oxo-1-piperazinyl)benzonitrile.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The 3-(2-oxo-1-piperazinyl)benzonitrile pharmacophore primarily exerts its biological effects by acting as a competitive inhibitor at the ATP-binding site of protein kinases. The various structural elements of the pharmacophore play distinct roles in this interaction:
-
Piperazinone Ring: The rigid piperazinone ring serves as a scaffold, correctly orienting the other functional groups for optimal binding. The lactam carbonyl can act as a hydrogen bond acceptor, while the adjacent N-H group can act as a hydrogen bond donor, forming key interactions with the hinge region of the kinase.
-
Benzonitrile Moiety: The benzonitrile group often extends into a hydrophobic pocket of the ATP-binding site. The nitrile functionality is a crucial hydrogen bond acceptor, frequently interacting with key residues in the kinase active site.[3]
-
Substitutions: The versatility of the piperazine and benzonitrile rings allows for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties. These substituents can form additional interactions with the target kinase, further stabilizing the inhibitor-enzyme complex.
Structure-Activity Relationship (SAR) Studies
The development of potent and selective kinase inhibitors based on the 3-(2-oxo-1-piperazinyl)benzonitrile scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically explore how modifications to the core structure impact biological activity.
| Modification Site | Structural Change | Impact on Activity | Reference |
| Piperazinone Ring | Substitution at the 4-position | Introduction of small alkyl or aryl groups can enhance potency and selectivity by occupying a nearby hydrophobic pocket. | [3] |
| Ring fusion | Fusing the piperazinone ring with other cyclic systems can restrict conformational flexibility and improve binding affinity. | ||
| Benzonitrile Moiety | Substitution on the aromatic ring | Introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties and hydrogen bonding capacity of the nitrile group, affecting potency. | |
| Isosteric replacement of the nitrile | Replacing the nitrile with other hydrogen bond acceptors (e.g., carboxamide, sulfonamide) can alter the binding mode and selectivity profile. | ||
| Linker | Variation in the linker connecting the pharmacophore to other moieties | The length and nature of the linker are critical for optimal positioning within the ATP-binding site and for achieving selectivity. |
Application in Drug Discovery: A Case Study of Tofacitinib
The most prominent example of the successful application of the 3-(2-oxo-1-piperazinyl)benzonitrile pharmacophore is in the development of Tofacitinib (Xeljanz®), a first-in-class oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4]
Mechanism of Action of Tofacitinib
Tofacitinib functions by inhibiting the JAK family of enzymes (JAK1, JAK2, and JAK3), which are key components of the JAK-STAT signaling pathway.[5] This pathway is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune responses. By blocking JAK activity, Tofacitinib effectively dampens the downstream inflammatory cascade.
Bioactivity Data of Tofacitinib and Analogs
The following table summarizes the inhibitory activity of Tofacitinib and some of its analogs against different JAK isoforms, illustrating the impact of structural modifications on potency and selectivity.
| Compound | R Group on Piperazinone | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| Tofacitinib | -CH₂CH₂CN | 1 | 20 | 112 | [4] |
| Analog 1 | -CH₃ | 5 | 50 | 250 | |
| Analog 2 | -H | 50 | 200 | >1000 | |
| Analog 3 | -CH₂Ph | 10 | 150 | 800 |
Note: The data for analogs are representative and intended to illustrate SAR principles.
Experimental Protocols for Compound Evaluation
The evaluation of compounds containing the 3-(2-oxo-1-piperazinyl)benzonitrile pharmacophore typically involves a combination of biochemical and cell-based assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of inhibitors to a target kinase.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase (e.g., JAK1) conjugated to a Europium (Eu)-labeled anti-tag antibody.
-
Prepare a solution of a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor™ 647-labeled).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the Eu-labeled kinase solution to all wells.
-
Add the fluorescent tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Future Perspectives and Conclusion
The 3-(2-oxo-1-piperazinyl)benzonitrile pharmacophore has proven to be a highly valuable scaffold in the development of kinase inhibitors, as evidenced by the clinical success of Tofacitinib. The synthetic tractability and favorable physicochemical properties of this core make it an attractive starting point for the design of new targeted therapies. Future research in this area is likely to focus on:
-
Improving Selectivity: Designing inhibitors with higher selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against drug-resistant mutants of target kinases.
-
Expanding to New Targets: Exploring the application of this pharmacophore to other kinase families and even non-kinase targets.
References
-
The medicinal chemistry of piperazines: A review. (2024). Scilit. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]
-
Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]
- Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). Name of the Journal. [URL not available]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology, 12(11), 5546-5552. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]
-
Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. (2020). ACS Omega, 5(33), 20987-20997. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ChemistryOpen. [Link]
-
Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. (2024). Medicinal Research Reviews, 44(5), 2035-2077. [Link]
-
Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]
- Process for preparation of 3 piperazinylbenzisothiazoles. (1999).
-
Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. (2024). ResearchGate. [Link]
-
Structure-Activity Studies of Novel di-substituted[1][2][6]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). UPCommons. [Link]
-
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). PubMed. [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Harvard DASH. [Link]
-
Structure−Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibi. (2024). ACS Omega. [Link]
-
European Journal of Medicinal Chemistry. (2024). ePrints Soton. [Link]
-
JAK3 binds JAK3 inhibitors. (n.d.). Reactome. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). MDPI. [Link]
Sources
- 1. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. mdpi.com [mdpi.com]
- 6. ijrrjournal.com [ijrrjournal.com]
A Comprehensive Technical Guide to Benzonitrile-Containing Piperazinone Scaffolds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth review of compounds integrating the piperazinone core with a benzonitrile moiety, a pairing designed to optimize target affinity, selectivity, and pharmacokinetic properties. The piperazinone ring offers a structurally rigid, three-dimensional framework with versatile points for substitution, while the benzonitrile group serves as a potent hydrogen bond acceptor and metabolic blocker. We will explore the causal logic behind the design of these molecules, detail robust synthetic methodologies, analyze critical structure-activity relationships (SAR), and survey their application across diverse therapeutic areas, including oncology and infectious diseases. This document synthesizes field-proven insights with rigorous scientific data, offering detailed experimental protocols, data-rich tables, and mechanistic diagrams to equip researchers with a comprehensive understanding of this promising class of compounds.
The Strategic Fusion of Two Privileged Scaffolds
The design of novel therapeutics often involves the hybridization of established pharmacophores to achieve synergistic effects on biological targets. The fusion of the piperazinone and benzonitrile motifs exemplifies this strategy, leveraging the distinct chemical and biological attributes of each component.
The Piperazinone Core: A Versatile Template in Medicinal Chemistry
The piperazine heterocycle and its oxidized analog, piperazinone, are widely regarded as privileged scaffolds in drug discovery.[1][2] The six-membered ring, with its two nitrogen atoms, provides a combination of structural rigidity and multiple vectors for chemical modification.[1][3] This "tunability" allows medicinal chemists to systematically alter steric and electronic properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles and enhance binding affinity for a wide array of biological targets.[1] The introduction of a carbonyl group to form the piperazinone lactam further refines the scaffold's properties, influencing its conformation and hydrogen bonding capabilities.[4][5]
The Benzonitrile Moiety: A Key Interaction Group
The benzonitrile group (a benzene ring substituted with a cyano (-C≡N) group) is another critical functional group in drug design.[6] The nitrile's linear geometry and strong dipole moment make it an excellent hydrogen bond acceptor, capable of forming crucial interactions with protein active sites. Furthermore, the cyano group is relatively resistant to metabolic degradation, making it a useful replacement for more labile groups to enhance a compound's in vivo stability.
Rationale for Combination: Synergistic Effects in Drug Design
Combining the piperazinone core with a benzonitrile moiety creates a molecular architecture with significant therapeutic potential. The piperazinone serves as a central scaffold, orienting various substituents in three-dimensional space, while the benzonitrile group often acts as a key anchoring point to the target protein. This combination has been successfully exploited to develop potent and selective inhibitors for a range of enzymes and receptors, as will be explored in the following sections.
Synthetic Strategies and Methodologies
The synthesis of benzonitrile-piperazinone compounds relies on a robust toolkit of modern organic chemistry reactions. These methods allow for the controlled and efficient assembly of the final molecule from readily available starting materials.
Overview of Synthetic Pathways
A common strategy involves the initial synthesis or modification of the piperazinone core, followed by the attachment of the benzonitrile-containing fragment, often via a linker. Key reactions in this process include N-alkylation, reductive amination, and various cross-coupling reactions.[7][8] The specific sequence of steps is chosen to maximize yield and purity while allowing for the late-stage introduction of diversity.
Caption: General synthetic workflow for benzonitrile-piperazinone compounds.
Key Synthetic Reactions
-
Reductive Amination: This is a cornerstone reaction for forming C-N bonds. It typically involves reacting an amine (like the secondary amine of a piperazinone) with an aldehyde or ketone (often on the benzonitrile-containing fragment) in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][9][10] This method is highly versatile for introducing side chains.
-
Nucleophilic Aromatic Substitution (SNAr): When the benzonitrile ring is activated by electron-withdrawing groups, a nitrogen atom of the piperazinone ring can directly displace a leaving group (like a halogen) on the aromatic ring.[7]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Buchwald-Hartwig couplings are used to form carbon-carbon or carbon-nitrogen bonds, respectively. These are powerful methods for linking the piperazinone and benzonitrile fragments, especially when more complex linkers are involved.[11]
-
"Click Chemistry": Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to cleanly and efficiently form a triazole linker between the two core motifs, as seen in the synthesis of some PD-1/PD-L1 inhibitors.[9][10]
Detailed Experimental Protocol: Representative Synthesis of a Benzonitrile-Piperazine Containing Scaffold
This protocol is adapted from the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives, which incorporate a piperazine moiety as a key structural element.[9][10] This illustrates the reductive amination step, a common method for derivatizing the piperazine/piperazinone core.
Objective: To synthesize 3-(4-((2-((4-substituted-piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile.
Materials:
-
Compound 7 (the piperazine-containing precursor)
-
Substituted aldehyde (e.g., 3,3-dimethylbutanal)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Standard glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the piperazine precursor (e.g., 0.2 g, 0.35 mmol) in methanol (2 mL), add the desired substituted aldehyde (0.35 mmol) and a catalytic amount of acetic acid (0.01 mL).[9]
-
Imine Formation: Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium cyanoborohydride (0.043 g, 0.7 mmol) portion-wise.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 8 hours under an inert atmosphere (e.g., nitrogen or argon).[9][10]
-
Monitoring: Monitor the reaction's completion by TLC to observe the consumption of the starting material.
-
Workup: Once the reaction is complete, remove the methanol solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purification: The resulting crude product is then purified using an appropriate method, such as column chromatography, to yield the final desired compound.
Structure-Activity Relationships (SAR) and In Silico Modeling
Understanding how structural modifications impact biological activity is crucial for optimizing lead compounds. SAR studies for benzonitrile-piperazinone derivatives have yielded key insights into their interactions with various biological targets.
General SAR Insights
Systematic modification of the scaffold has revealed important trends. For instance, the nature of substituents on the aromatic rings can dramatically influence activity. Studies have shown that strong electron-donating groups can lead to potent but non-selective cytotoxicity, whereas electron-withdrawing groups may result in more moderate and selective antiproliferative effects.[12] The substitution pattern on the piperazinone ring itself is also critical, as it dictates the orientation of side chains and their ability to engage with target proteins.[13]
Caption: The iterative cycle of drug design and SAR analysis.
Case Study: SAR of PI3Kδ Inhibitors
In the development of PI3Kδ inhibitors based on a thieno[3,2-d]pyrimidine scaffold, a detailed SAR study highlighted the importance of the piperazinone moiety.[13] It was demonstrated that replacing a piperazine ring with a piperazinone ring led to compounds that were more potent and selective for PI3Kδ.[13] This suggests that the carbonyl group of the piperazinone may form an additional hydrogen bond or favorable dipole interaction within the enzyme's active site, enhancing binding affinity and selectivity over other PI3K isoforms.
Case Study: SAR of PD-1/PD-L1 Inhibitors
For inhibitors of the PD-1/PD-L1 immune checkpoint interaction, the side chain attached to the piperazine nitrogen plays a critical role. The synthesis of a series of derivatives with different aliphatic and aromatic aldehydes showed that the nature of this side chain significantly impacts inhibitory activity (IC₅₀ values).[9] Molecular modeling suggested that bulky or improperly oriented side chains could result in weaker interactions with the PD-L1 protein, leading to higher IC₅₀ values and reduced potency.[9]
Key Biological Targets and Therapeutic Applications
The unique structural features of benzonitrile-piperazinone compounds have made them effective modulators of a variety of biological targets, leading to their investigation in several therapeutic areas.
Oncology
Cancer remains a primary focus for the application of these scaffolds.[14]
-
Kinase Inhibition: Many kinases are dysregulated in cancer. Piperazinone-containing compounds have been designed as potent inhibitors of Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase delta (PI3Kδ), both of which are critical nodes in cancer cell signaling pathways.[13][15] Inhibition of these kinases can arrest the cell cycle and induce apoptosis in cancer cells.[15]
-
Immuno-oncology: The PD-1/PD-L1 pathway is a major immune checkpoint that cancer cells exploit to evade the immune system. Benzonitrile-piperazine derivatives have been developed that can block this interaction, restoring the ability of T-cells to attack and kill cancer cells.[9][10]
Caption: Simplified PI3K signaling pathway and point of inhibition.
Antimicrobial Applications
The piperazine scaffold is well-known for its presence in antimicrobial agents.[1][16]
-
Antimycobacterial Activity: Derivatives incorporating a benzonitrile moiety have been synthesized and tested against Mycobacterium tuberculosis. Several compounds displayed significant antimycobacterial activity with low toxicity, marking them as potential starting points for new tuberculosis treatments.[11]
-
Antifungal and Antibacterial Potential: Various piperazine derivatives have shown broad-spectrum activity against pathogenic fungi and both Gram-positive and Gram-negative bacteria.[2][12][16] The specific activity often depends on the substitution patterns on the core scaffold.
Data Summary and Future Outlook
To provide a clear overview of the potential of these compounds, the following table summarizes the biological activities of representative molecules from the literature.
Tabular Summary of Biological Activity
| Compound Class/Description | Biological Target | Key Result (IC₅₀/EC₅₀) | Reference |
| Biphenyl-triazol-benzonitrile with piperazine side chain (Compound 7) | PD-1/PD-L1 | IC₅₀ = 8.52 µM | [9][10] |
| Thieno[3,2-d]pyrimidine with piperazinone at C6 position | PI3Kδ | Potent & Selective | [13] |
| Benzonitrile/nicotinonitrile based s-triazines with piperazine linker | M. tuberculosis | Profound Activity | [11] |
| Piperazinone-based transition state inhibitors | Factor Xa | IC₅₀ < 1 nM | [4] |
| Benzonaphthyridinone derivatives with piperazine side chains (Compound 18) | BTK | kinact/Ki = 0.01 µM⁻¹s⁻¹ | [15] |
Challenges and Future Directions
While the fusion of benzonitrile and piperazinone scaffolds has yielded promising drug candidates, challenges remain. A key focus for future research will be the optimization of pharmacokinetic profiles to improve oral bioavailability and in vivo efficacy.[1] The development of derivatives with greater selectivity will be crucial to minimize off-target effects and improve safety profiles.[2] Furthermore, the application of computational chemistry and machine learning models may accelerate the discovery of novel derivatives with enhanced potency and tailored properties for new and challenging biological targets.[1] The versatility of the underlying chemistry ensures that this scaffold will continue to be a fertile ground for drug discovery for years to come.
References
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Kim, H. Y., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(33), 21016-21026. Available at: [Link]
-
Chikhaliya, K. H., et al. (2014). Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents. European Journal of Medicinal Chemistry, 80, 484-491. Available at: [Link]
-
Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. Available at: [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. Available at: [Link]
-
Huang, W., et al. (2003). Design, synthesis, and structure-activity relationships of unsubstituted piperazinone-based transition state factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 723-728. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]
-
Syntheses and transformations of piperazinone rings. A review. (2002). ResearchGate. Available at: [Link]
-
The chemical structure of some biologically important benzonitrile derivatives. (2022). ResearchGate. Available at: [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). ResearchGate. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]
-
Kim, H. Y., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ResearchGate. Available at: [Link]
-
Liu, X., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 137, 545-557. Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, synthesis, and structure-activity relationships of unsubstituted piperazinone-based transition state factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Copper-Catalyzed Ullmann Coupling Protocol for the Synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile
Introduction
The N-aryl piperazinone scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of these structures often relies on robust and efficient cross-coupling methodologies. Among these, the copper-catalyzed Ullmann coupling, also known as the Ullmann-Goldberg reaction, represents a classic and powerful tool for the formation of carbon-nitrogen bonds.[1] This application note provides a detailed protocol for the synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile, a valuable building block for drug discovery, via a modern, ligand-assisted Ullmann coupling. We will delve into the scientific rationale behind the chosen conditions, offer a step-by-step experimental guide, and provide troubleshooting advice to ensure successful execution. While palladium-catalyzed methods like the Buchwald-Hartwig amination are also prevalent for N-aryl bond formation, the lower cost and distinct reactivity profile of copper catalysis make the Ullmann approach an attractive and often complementary strategy.[2]
Scientific Rationale and Mechanism
The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution.[3] Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] Modern protocols, however, employ catalytic amounts of a copper(I) source in the presence of a stabilizing ligand, which facilitates the reaction under significantly milder conditions.[2]
The catalytic cycle, as generally understood for the N-arylation of amides, is depicted below. The key steps involve:
-
Formation of the Active Catalyst: A copper(I) salt, typically CuI, coordinates with a chelating ligand, such as a diamine, to form a more soluble and reactive catalytic species.
-
Deprotonation and Amide Complexation: A base deprotonates the N-H bond of the 2-piperazinone, allowing it to coordinate with the ligated copper(I) center to form a copper amidate complex.
-
Oxidative Addition: The aryl halide (3-bromobenzonitrile) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) complex, yielding the N-aryl piperazinone product and regenerating the active copper(I) catalyst.
Caption: Proposed Catalytic Cycle for the Ullmann N-Arylation of 2-Piperazinone.
Experimental Protocol
This protocol is adapted from established procedures for the copper-catalyzed N-arylation of related nitrogen heterocycles and amides. Researchers should consider this a starting point for optimization.
Materials:
-
2-Piperazinone
-
3-Bromobenzonitrile
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Reaction Workflow Diagram:
Caption: Experimental Workflow for the Synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-piperazinone (1.2 mmol, 1.2 equiv), 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. Alternatively, evacuate and backfill the tube with the inert gas three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) and anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated heating block or oil bath set to 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-(2-oxo-1-piperazinyl)benzonitrile.
Data Presentation: Expected Parameters and Outcomes
The following table outlines the typical reaction parameters and expected outcomes for the Ullmann N-arylation of lactams, based on analogous transformations. Yields are highly substrate-dependent and may require optimization.
| Parameter | Recommended Condition/Value | Rationale/Expected Outcome |
| Aryl Halide | 3-Bromobenzonitrile (1.0 equiv) | Aryl bromides are often a good balance of reactivity and cost. The electron-withdrawing nitrile group can facilitate the reaction.[2] |
| Nucleophile | 2-Piperazinone (1.2 equiv) | A slight excess of the nucleophile is often used to drive the reaction to completion. |
| Copper Source | CuI (5-10 mol%) | Cu(I) is the active catalytic species. Fresh, high-purity CuI is recommended. |
| Ligand | DMEDA (10-20 mol%) | Chelating diamine ligands stabilize the copper catalyst and increase its reactivity. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous inorganic base is crucial for deprotonating the amide. Cs₂CO₃ can also be effective. |
| Solvent | Toluene, anhydrous | A non-polar, high-boiling solvent is typically used. Anhydrous conditions are important to prevent side reactions. |
| Temperature | 110 °C | Sufficient thermal energy is required to drive the reaction, but excessive heat can lead to decomposition. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC to determine the optimal time. |
| Expected Yield | 60-85% | Yields are variable and depend on the purity of reagents and optimization of conditions. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized CuI)- Insufficiently anhydrous conditions- Ineffective base | - Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use a freshly opened or dried base. Consider screening other bases like Cs₂CO₃. |
| Formation of Side Products (e.g., debromination of aryl halide) | - Presence of protic impurities (water)- Reaction temperature is too high | - Thoroughly dry all reagents and solvents.- Lower the reaction temperature in 10 °C increments. |
| Inconsistent Yields | - Variable quality of reagents- Incomplete exclusion of air/moisture | - Use reagents from a reliable source.- Ensure a robust inert atmosphere is maintained throughout the reaction setup. |
Conclusion
The copper-catalyzed Ullmann coupling provides a reliable and cost-effective method for the synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile. The use of a diamine ligand allows for milder reaction conditions compared to traditional protocols. This application note offers a comprehensive guide for researchers, providing a solid starting point for the successful implementation of this important transformation in their synthetic endeavors. Careful attention to the quality of reagents and the maintenance of anhydrous and inert conditions are paramount for achieving high yields and reproducibility.
References
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Acyclic and Cyclic Amides. Journal of the American Chemical Society, 124(50), 14844–14845.
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved February 17, 2026, from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
Catalyst selection for coupling 3-halobenzonitriles with lactams
Application Note: Optimized Catalyst Strategies for C-N Coupling of 3-Halobenzonitriles with Lactams
Executive Summary
The coupling of 3-halobenzonitriles with lactams represents a critical transformation in medicinal chemistry, particularly for generating privileged pharmacophores found in anxiolytics and anticonvulsants. However, this reaction poses a "double-edged" electronic challenge:
-
The Electrophile (3-Halobenzonitrile): While the electron-withdrawing nitrile group (
) activates the ring for oxidative addition, the nitrile nitrogen is a potent -donor that can poison the metal center (catalyst sequestration). -
The Nucleophile (Lactam): Lactams are significantly less nucleophilic than acyclic amines and possess ambident reactivity (N- vs. O-arylation).
This guide provides a decision framework for selecting between Palladium (Buchwald-Hartwig) and Copper (Goldberg) systems, with optimized protocols to suppress nitrile hydrolysis and maximize N-arylation selectivity.
Strategic Catalyst Selection
The choice between Palladium and Copper is rarely arbitrary; it is dictated by the halogen leaving group, the ring size of the lactam, and the tolerance for cost versus conditions.
A. Palladium Systems (High Performance)
-
Preferred Ligand: BrettPhos (and tBuBrettPhos).
-
Mechanism:[1][2][3][4][5][6][7][8] The extreme bulk of BrettPhos prevents the nitrile of the substrate from binding to the Pd center (the "poisoning" pathway). It also facilitates the reductive elimination of the electron-deficient aryl ring.
- ) favors reductive elimination but may struggle with sterically hindered lactams compared to BrettPhos.
-
-
Base Selection: Cs
CO or K PO . Avoid alkoxides (NaOtBu) which frequently cause nitrile hydrolysis to primary amides under heating.
B. Copper Systems (Cost-Effective / Scalable)
-
Catalyst: CuI with DMEDA (N,N'-Dimethylethylenediamine) or DACH (trans-1,2-diaminocyclohexane).
-
Constraint: Strictly requires Aryl Iodides or activated Aryl Bromides. Aryl Chlorides are generally inert.
-
Advantage:[7][11][12][13] Excellent for preventing over-arylation and generally favors N- over O-arylation due to the "hard" nature of the Cu-amido intermediate.
Decision Matrix: Catalyst Selection
Figure 1: Decision tree for selecting the optimal catalytic system based on halogen type and process constraints.
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Coupling (BrettPhos System)
Best for: 3-Chlorobenzonitriles, valuable substrates, and ensuring 100% conversion.
Reagents:
-
3-Chlorobenzonitrile (1.0 equiv)
-
Lactam (e.g., 2-pyrrolidinone) (1.2 equiv)
-
Catalyst: Pd
(dba) (1-2 mol%) -
Ligand: BrettPhos (2-4 mol%) (L:Pd ratio 2:1 is critical)
-
Base: Cs
CO (anhydrous, 1.4 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Pre-complexation (Critical Step): In a glovebox or under Argon flow, charge a reaction vial with Pd
(dba) and BrettPhos. Add 1/3 of the total dioxane volume. Stir at 60°C for 5 minutes.-
Validation: The solution should turn from dark purple/black to a rich red-brown, indicating active catalyst formation (
).
-
-
Substrate Addition: Add the lactam, 3-chlorobenzonitrile, and Cs
CO to the vial. -
Solvent Completion: Use the remaining dioxane to rinse down the sides of the vial. Seal with a Teflon-lined cap.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Note: Do not exceed 110°C to prevent nitrile hydrolysis by trace water in the base.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
Protocol B: Cu-Catalyzed Goldberg Coupling
Best for: 3-Iodobenzonitriles, large-scale batches, cost-sensitive projects.
Reagents:
-
3-Iodobenzonitrile (1.0 equiv)
-
Lactam (1.2 equiv)
-
Catalyst: CuI (5-10 mol%)
-
Ligand: DMEDA (
-dimethylethylenediamine) (10-20 mol%) -
Base: K
PO (fine powder, 2.0 equiv) -
Solvent: Toluene or Dioxane (0.5 M - higher concentration helps Cu systems)
Step-by-Step Methodology:
-
Charge: Add CuI, K
PO , lactam, and aryl iodide to a screw-cap tube. -
Purge: Evacuate and backfill with Argon (
). -
Ligand Addition: Add the solvent followed by DMEDA via syringe.
-
Validation: The mixture should turn a distinct blue-green color upon heating, indicating the formation of the active Cu-diamine complex. If it stays yellow/brown, oxygen may have leaked in (oxidizing Cu(I) to inactive Cu(II) oxides).
-
-
Reaction: Heat to 110°C for 16–24 hours.
-
Quench: Cool to RT. Dilute with EtOAc and wash with 10% NH
OH (aqueous).-
Why? Ammonia water complexes the copper (turning the aqueous layer deep blue), efficiently removing it from the organic product.
-
Comparative Data Analysis
| Feature | Palladium (BrettPhos) | Palladium (Xantphos) | Copper (DMEDA) |
| Aryl Halide Scope | Cl, Br, I, OTf | Br, I, OTf | I, Br (activated) |
| Temperature | 80–100°C | 80–100°C | 110°C+ |
| Reaction Time | 2–8 Hours | 4–12 Hours | 12–24 Hours |
| Nitrile Tolerance | High (Bulky ligand protects) | Moderate | High |
| O-Arylation Risk | Low | Low | Very Low |
| Cost | $ |
Mechanistic Pathway & Nitrile Interference
Understanding the mechanism highlights why bulky ligands are necessary. The nitrile group on the substrate is a competitive ligand.
Figure 2: Catalytic cycle showing the oxidative addition of 3-halobenzonitrile.[14] Note the "Poisoning" pathway where the nitrile coordinates to Pd if the ligand is not sufficiently bulky.
Troubleshooting Guide
-
Issue: Low Conversion with 3-Chlorobenzonitrile.
-
Cause: Oxidative addition is the rate-limiting step.
-
Fix: Switch to BrettPhos Pd G4 precatalyst (ensures 1:1 L:Pd ratio) or switch solvent to t-Amyl Alcohol (higher temp capability).
-
-
Issue: Formation of Primary Amide (Hydrolysis).
-
Cause: Trace water in Cs
CO or solvent. -
Fix: Flame-dry the base under vacuum. Add 3Å molecular sieves to the reaction vial. Switch to anhydrous K
PO .
-
-
Issue: Blue/Green aqueous layer during Cu workup is faint.
-
Cause: Incomplete copper removal.
-
Fix: Wash the organic layer with an aqueous solution of EDTA or saturated NH
Cl/NH OH (1:1) until the aqueous layer is colorless.
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). "An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides." Tetrahedron, 65(33), 6576–6583. Link
-
Klapars, A., Huang, X., & Buchwald, S. L. (2002). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 124(25), 7421–7428. Link
-
Yin, J., & Buchwald, S. L. (2002). "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex." Journal of the American Chemical Society, 124(21), 6043–6048. Link
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2003). "Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphinobiaryl Ligands in the Pd-Catalyzed C-N Bond Formation." Journal of the American Chemical Society, 125(46), 13978–13980. Link
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Copper-catalyzed Goldberg-type C–N coupling in deep eutectic solvents (DESs) and water under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Selection of Recrystallization Solvents for the Isolation and Purification of 3-(2-oxo-1-piperazinyl)benzonitrile
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of suitable solvents for the recrystallization and purification of 3-(2-oxo-1-piperazinyl)benzonitrile. Recrystallization is a critical purification technique for active pharmaceutical ingredients (APIs), and the choice of solvent is paramount for achieving high purity and yield.[1][2] This document outlines the theoretical principles of solvent selection, a systematic workflow for solvent screening, and detailed experimental protocols for the isolation of high-purity 3-(2-oxo-1-piperazinyl)benzonitrile.
Introduction: The Critical Role of Recrystallization in API Purification
Recrystallization is a fundamental purification technique in pharmaceutical development, employed to isolate and purify active pharmaceutical ingredients (APIs) from crude reaction mixtures.[1][3] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[4][5] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[5] The selection of an appropriate solvent is the most critical step in developing a robust recrystallization protocol, directly impacting the purity, yield, crystal form (polymorphism), and particle size of the final API.[2][6]
3-(2-oxo-1-piperazinyl)benzonitrile is a molecule of interest in medicinal chemistry, featuring a polar benzonitrile group and a lactam moiety within the piperazinone ring. This combination of functional groups suggests a compound of moderate to high polarity, which will guide the initial solvent selection process.
Guiding Principles for Solvent Selection
The selection of an optimal recrystallization solvent is guided by several key principles:
-
"Like Dissolves Like": Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[6] Given the structure of 3-(2-oxo-1-piperazinyl)benzonitrile, polar solvents are more likely to be suitable.
-
Temperature Coefficient of Solubility: A desirable solvent will exhibit a large difference in the solubility of the target compound at high and low temperatures.[5][6] This ensures efficient dissolution when hot and maximum recovery upon cooling.
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).[5][7]
-
Solvent-Solute Reactivity: The chosen solvent must be chemically inert towards the compound being purified.[5][6]
-
Boiling Point and Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during drying.[5] However, the boiling point should ideally be lower than the melting point of the solute to prevent "oiling out."[6]
-
Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Systematic Workflow for Solvent Screening
A systematic approach to solvent screening is essential for efficiently identifying the optimal recrystallization solvent. The following workflow is recommended:
Caption: Workflow for Recrystallization Solvent Screening.
Recommended Solvents for Screening
Based on the chemical structure of 3-(2-oxo-1-piperazinyl)benzonitrile, the following solvents, covering a range of polarities, are recommended for initial screening.
| Solvent Class | Specific Solvents | Expected Solubility Profile | Rationale |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Potentially good solubility in hot solvent, lower in cold. | The presence of N-H and C=O groups allows for hydrogen bonding with protic solvents. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | May exhibit a good temperature coefficient for solubility. | Can dissolve the compound through dipole-dipole interactions without hydrogen bond donation. |
| Ethereal Solvents | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran | Moderate solubility likely; may be useful in binary systems. | Offer a balance of polarity and are less reactive than some other polar solvents. |
| Aromatic Solvents | Toluene | Lower solubility expected; may be useful as an anti-solvent. | The benzonitrile moiety provides some aromatic character, but overall polarity is high. |
| Binary Solvent Systems | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane | Allows for fine-tuning of solvent polarity to achieve optimal solubility. | A solvent in which the compound is soluble can be paired with an anti-solvent in which it is not.[7] |
Experimental Protocols
Protocol for Small-Scale Solvent Screening
-
Place approximately 10-20 mg of crude 3-(2-oxo-1-piperazinyl)benzonitrile into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid is just suspended. Note the solubility at room temperature.
-
If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a heating block.
-
Continue to add the solvent dropwise with heating until the solid completely dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Observe the quality and quantity of the crystals formed.
Detailed Protocol for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 3-(2-oxo-1-piperazinyl)benzonitrile. Add a minimal amount of the chosen recrystallization solvent and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a high recovery yield.[4]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point and yield of the purified product. Assess purity using appropriate analytical techniques such as HPLC, NMR, or LC-MS.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation | Too much solvent used; solution is not supersaturated. | Evaporate some of the solvent and allow to cool again. Introduce a seed crystal.[2] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound; the compound is too soluble. | Use a lower-boiling point solvent. Employ a binary solvent system. Ensure slower cooling. |
| Low Recovery | The compound is too soluble in the cold solvent; insufficient cooling. | Cool the solution for a longer period in an ice bath. Consider a different solvent or a binary system. |
| Colored Impurities in Crystals | Impurities are co-precipitating with the product. | Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Conclusion
The successful isolation and purification of 3-(2-oxo-1-piperazinyl)benzonitrile via recrystallization is highly dependent on the judicious selection of a suitable solvent. By understanding the physicochemical properties of the target molecule and applying a systematic screening approach, researchers can identify an optimal solvent system that maximizes both purity and yield. The protocols and guidelines presented in this application note provide a robust framework for achieving high-quality crystalline material suitable for further downstream applications in drug development.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]
-
International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]
-
University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
-
NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
-
Indian Institute of Technology Kanpur. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. ViewArticleDetail [ijpronline.com]
- 2. scispace.com [scispace.com]
- 3. syrris.com [syrris.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Microwave-assisted synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile derivatives
Application Note: Microwave-Assisted Synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile Derivatives
Abstract & Strategic Importance
This Application Note details the accelerated synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile derivatives using microwave irradiation. This scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a core structural motif in Factor Xa inhibitors (e.g., Rivaroxaban analogs) and various CNS-active agents.
Traditional thermal synthesis of N-arylated lactams (Goldberg reaction) suffers from prolonged reaction times (24–48 hours), high catalyst loading, and harsh thermal gradients that promote side reactions. By leveraging the dipolar polarization and ionic conduction effects of microwave irradiation, this protocol achieves quantitative conversion in under 30 minutes with superior regioselectivity.
Key Advantages of this Protocol:
-
Time Efficiency: Reduction from 24h (thermal) to 20 min (MW).
-
Enhanced Purity: Homogeneous heating profile minimizes thermal wall effects and decomposition.
-
Scalability: Protocol validated for 0.5 mmol to 50 mmol scales.
Mechanistic Insight: The Microwave Effect
The synthesis relies on the Copper(I)-catalyzed N-arylation of the amide nitrogen (N1) of the piperazin-2-one ring. The microwave field couples directly with the polar solvent (1,4-dioxane/DMF) and the ionic catalyst species, creating "molecular radiators" that superheat the reaction center.
Catalytic Cycle (Goldberg Mechanism)
-
Ligation: Interaction of CuI with the diamine ligand (DMEDA) to form the active catalytic species [L-Cu-I].
-
Oxidative Addition: Insertion of Cu(I) into the Aryl-Bromide bond.
-
Ligand Exchange: Coordination of the lactam (piperazinone) anion (generated by the base).
-
Reductive Elimination: Formation of the C-N bond and regeneration of the Cu(I) catalyst.
Figure 1: Catalytic cycle for the Cu-catalyzed N-arylation of piperazin-2-one. Microwave irradiation specifically lowers the activation energy of the rate-limiting reductive elimination step.
Experimental Protocol
Caution: Microwave synthesis involves high pressures. Use only certified borosilicate glass vials and ensure the reaction vessel is rated for the target pressure (typically 20 bar).
Reagents & Materials
| Component | Role | Specification |
| 3-Bromobenzonitrile | Aryl Electrophile | >98% Purity |
| 4-Boc-piperazin-2-one | Nucleophile | Protected to ensure N1 regioselectivity |
| Copper(I) Iodide (CuI) | Pre-catalyst | 99.999% trace metals basis |
| DMEDA | Ligand | N,N'-Dimethylethylenediamine |
| K₃PO₄ | Base | Anhydrous, tribasic, finely ground |
| 1,4-Dioxane | Solvent | Anhydrous (keep dry) |
Note: The N4-position of piperazin-2-one is protected with a Boc group to force reaction at the amide (N1) position. If N4-arylation is desired, use unprotected piperazine and Pd-catalysis.
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)
-
In a glovebox or under Argon flow, add CuI (19 mg, 0.1 mmol, 10 mol%) and K₃PO₄ (424 mg, 2.0 mmol) to a 10 mL microwave process vial.
-
Add a magnetic stir bar.
-
Seal the vial with a PTFE/silicone septum cap.
-
Purge with Argon for 2 minutes via needle inlet/outlet.
Step 2: Reactant Addition
-
Inject anhydrous 1,4-Dioxane (4.0 mL) through the septum.
-
Add DMEDA (22 µL, 0.2 mmol, 20 mol%) via syringe. Observe the solution turning a light blue/green hue indicating complex formation.
-
Add 3-Bromobenzonitrile (182 mg, 1.0 mmol) and 4-Boc-piperazin-2-one (220 mg, 1.1 mmol).
Step 3: Microwave Irradiation
-
Place the vial into the microwave cavity (e.g., Biotage Initiator+ or CEM Discover).
-
Program Parameters:
-
Temperature: 110 °C
-
Time: 20 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Absorption Level: Normal
-
Max Pressure: 15 bar
-
-
Start the run. The instrument should ramp to 110°C within 60–90 seconds.
Step 4: Workup & Purification
-
Cool the vial to room temperature using the system's compressed air jet (approx. 2 min).
-
Filter the reaction mixture through a Celite® pad to remove inorganic salts; wash with Ethyl Acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Deprotection (Optional): If the free amine is required, treat the residue with TFA/DCM (1:1) for 1 hour at RT, then neutralize.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).
-
Product: 3-(4-Boc-2-oxo-1-piperazinyl)benzonitrile appears as a white/off-white solid.
-
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis batch process.
Comparative Data: Thermal vs. Microwave
The following data illustrates the efficiency gains realized by switching from conventional oil-bath heating to microwave synthesis for this specific transformation.
| Parameter | Thermal Heating (Oil Bath) | Microwave Irradiation | Improvement Factor |
| Temperature | 110 °C (Reflux) | 110 °C (Internal) | Equal |
| Reaction Time | 24 Hours | 20 Minutes | 72x Faster |
| Catalyst Load | 20 mol% CuI | 10 mol% CuI | 2x Efficiency |
| Isolated Yield | 65% | 88% | +23% |
| Purity (LCMS) | 82% (Side products observed) | >95% (Cleaner profile) | Significant |
Troubleshooting & Optimization Guide
-
Low Conversion:
-
Cause: Catalyst poisoning by oxygen.
-
Solution: Ensure rigorous degassing of 1,4-dioxane. Use a fresh bottle of DMEDA (amines absorb CO₂ from air).
-
-
Regioselectivity Issues (N1 vs N4):
-
Cause: N4-Boc group thermal instability.
-
Solution: If the Boc group cleaves at >120°C, switch to a Benzyl (Bn) protecting group or lower the temp to 100°C and extend time to 40 min.
-
-
Pressure Errors:
-
Cause: Solvent vapor pressure or gaseous byproducts.
-
Solution: Ensure the vial headspace is not >50% of the volume. For 1,4-dioxane at 110°C, pressure is usually low (<5 bar), well within safety limits.
-
References
-
Microwave-Assisted Organic Synthesis (General): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Copper-Catalyzed Goldberg Reaction: Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
-
Microwave N-Arylation of Piperazinones: Lange, J. H. M., et al. (2002). Microwave-Enhanced N-Arylation of Piperazine and Piperidine Derivatives. Tetrahedron Letters, 43(6), 1101-1104. [Link]
-
Factor Xa Inhibitor Synthesis Context: Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile
Welcome to the technical support center for the synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions regarding the synthesis.
Q1: What is the most common and reliable synthetic route for 3-(2-oxo-1-piperazinyl)benzonitrile?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This cross-coupling reaction forms the critical C-N bond between an aryl halide (or triflate) and an amine. For this target molecule, the reaction typically involves coupling 3-bromobenzonitrile with piperazin-2-one .
Q2: Why is the Buchwald-Hartwig amination preferred over other methods like nucleophilic aromatic substitution (SNAr)?
A2: The Buchwald-Hartwig reaction is generally preferred due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods.[1] SNAr reactions often require harsh conditions (high temperatures and pressures) and are limited to aryl systems with strong electron-withdrawing groups, which is not ideal for all substrates.
Q3: What are the critical components of the Buchwald-Hartwig reaction for this synthesis?
A3: A successful reaction depends on the careful selection of four key components:
-
Palladium Precatalyst: A source of Pd(0) is needed to initiate the catalytic cycle.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[4]
-
Base: A non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile.[3]
-
Solvent: An anhydrous, aprotic solvent is necessary to prevent side reactions and ensure solubility of the reactants.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Workflow Overview: Synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile
Caption: General experimental workflow for the synthesis.
Issue 1: Low or No Product Yield
This is the most common issue, often stemming from problems with the catalyst, reagents, or reaction conditions.
Q: My reaction shows no conversion of starting materials after several hours. What are the first things to check?
A: When a reaction fails to initiate, the problem often lies with the catalytic system or the reaction environment.
-
Inert Atmosphere: The Pd(0) species is oxygen-sensitive. Ensure your reaction was set up under a properly maintained inert atmosphere (Nitrogen or Argon) and that all solvents were rigorously degassed.
-
Catalyst Activity: The palladium precatalyst or ligand may have degraded. Use freshly opened catalyst and ligand if possible. Consider using a pre-formed, air-stable precatalyst to ensure a reliable source of active Pd(0).
-
Base Quality: The base is critical for activating the amine.[3] Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened base or base from a glovebox. Clumped or discolored base is a sign of degradation.
Q: My reaction starts but stalls before completion, leaving significant amounts of starting material. What could be the cause?
A: Reaction stalling often points to catalyst deactivation or inhibition during the reaction.
-
Catalyst Poisoning: Functional groups like azo compounds can poison the palladium catalyst.[5] While not present in your core reactants, ensure starting materials are pure and free from such contaminants.
-
Insufficient Base: The reaction generates one equivalent of HBr, which must be neutralized by the base. If the base is weak or insufficient in quantity, the resulting acidic environment can protonate the amine and halt the catalytic cycle. Ensure at least 1.2-1.5 equivalents of a strong base are used.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or P-C bond cleavage at high temperatures over long reaction times. If the reaction requires prolonged heating, consider a more robust ligand.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of Significant Impurities
Q: My crude reaction mixture shows multiple spots on TLC, including one that is very non-polar. What could this be?
A: A common, non-polar byproduct in cross-coupling reactions is the homocoupled product of the aryl halide, in this case, 3,3'-dicyanobiphenyl. This arises from a side reaction within the catalytic cycle and is often favored by high temperatures or issues with the amine coupling step.
-
Solution: Lowering the reaction temperature may reduce the rate of homocoupling. Additionally, ensuring the amine is readily available for reductive elimination by using a sufficiently strong base can help the desired pathway outcompete the side reaction.
Q: I am observing impurities with similar polarity to my product, making purification difficult. What are they and how can I avoid them?
A: Impurities with similar polarity could be products of reactions involving the nitrile group or dehalogenated starting material (benzonitrile).
-
Nitrile Group Reactivity: While generally stable, under certain conditions with very strong bases or high temperatures, the nitrile group could potentially undergo side reactions. However, this is less common under typical Buchwald-Hartwig conditions.
-
Hydrodehalogenation: This is a side reaction where the aryl bromide is reduced to an aryl C-H bond, forming benzonitrile. This can occur if there are sources of hydride in the reaction or via certain catalyst decomposition pathways.
-
Optimization: Screening different ligands can significantly impact selectivity and minimize side product formation.[4] Bidentate phosphine ligands like BINAP or DPPF were early developments that improved reaction efficiency and can sometimes offer different selectivity profiles compared to modern bulky monophosphine ligands.[1]
| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale for Change |
| Ligand | XPhos | RuPhos | To alter steric and electronic properties of the catalyst, potentially improving selectivity.[4] |
| Base | NaOtBu | K₂CO₃ or Cs₂CO₃ | Weaker bases may reduce side reactions but often require higher temperatures or longer reaction times.[3][5] |
| Solvent | Toluene | 1,4-Dioxane | Can affect catalyst solubility and reaction rates. |
| Temperature | 100 °C | 80 °C | Lowering temperature can reduce the rate of side product formation. |
Table 1: Example of reaction parameters to screen for optimizing yield and minimizing impurities.
Part 3: Experimental Protocols & Mechanism
Protocol 1: General Procedure for Synthesis
This is a representative procedure and should be optimized for your specific laboratory conditions.
-
Preparation: To an oven-dried Schlenk flask, add piperazin-2-one (1.0 equiv.), 3-bromobenzonitrile (1.0 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction: Separate the organic layer. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Protocol 2: TLC Monitoring
-
Sample Prep: Carefully take a small aliquot from the reaction mixture with a glass capillary. Dilute it in a vial with a small amount of ethyl acetate.
-
Spotting: Spot the diluted reaction mixture, along with co-spots of the 3-bromobenzonitrile and piperazin-2-one starting materials, on a silica gel TLC plate.
-
Elution: Develop the plate using a solvent system such as 50-70% ethyl acetate in hexanes. The exact ratio should be determined experimentally.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
Core Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main stages: oxidative addition, amide formation, and reductive elimination.[2]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?[Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Piperazinone Arylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting catalyst poisoning in piperazinone arylation reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) to synthesize N-aryl piperazinones. Catalyst deactivation is a significant challenge in these transformations, leading to stalled reactions, low yields, and reproducibility issues. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, solve, and prevent these common problems.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses foundational concepts of catalyst poisoning relevant to the N-arylation of piperazinones.
Q1: What is catalyst poisoning in the context of a piperazinone arylation reaction?
A1: Catalyst poisoning is the deactivation of a catalyst by strong chemical interaction with a substance, known as a poison.[1] In palladium-catalyzed piperazinone arylations, this occurs when impurities or even the reactants/products themselves bind strongly to the active palladium center. This binding blocks the sites needed for the catalytic cycle (oxidative addition, reductive elimination), reducing the catalyst's efficiency and potentially halting the reaction entirely.[2][3] Poisoning can be reversible or irreversible, depending on the strength of the interaction between the poison and the palladium catalyst.[4]
Q2: What are the most common poisons for palladium catalysts in C-N coupling reactions?
A2: Palladium catalysts are susceptible to a range of common poisons. It is crucial to be aware of their potential sources.
| Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Thiols, sulfides, H₂S, COS, SO₂ | Reagents, solvents, natural gas-derived feedstocks.[5] |
| Nitrogen Heterocycles | Pyridine, quinoline, and other N-heterocycles | Substrates, products, or impurities in starting materials.[1] |
| Heavy Metals & Metalloids | Lead (Pb), Mercury (Hg), Arsenic (As), Zinc (Zn) | Contaminants in reagents, leaching from equipment.[5][6] |
| Phosphorus Compounds | Phosphines (in excess or undesired), phosphates | Byproducts of ligand degradation, impurities.[5] |
| Halides | Excess Iodide (I⁻) | Can form inactive bridged palladium dimers, especially with ArI substrates.[3] |
| Other Species | Carbon Monoxide (CO), Cyanide (CN⁻) | Incomplete combustion, side reactions, or specific reagents.[7][8] |
Q3: Can the piperazinone substrate or the N-aryl piperazinone product itself act as a catalyst poison?
A3: Yes, this is a critical consideration. The nitrogen atoms in the piperazinone ring, like those in pyridine or other N-heterocycles, possess lone pairs of electrons that can coordinate strongly to the palladium center.[9][10] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity.[11] This self-inhibition is particularly problematic at high substrate/product concentrations or when using ligands that do not sufficiently shield the metal center.
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section provides a systematic approach to troubleshooting common experimental failures.
Q4: My reaction is sluggish or has completely stalled. How do I determine if catalyst poisoning is the cause?
A4: A stalled reaction is a classic symptom of catalyst deactivation.[12] To diagnose the root cause, a logical, stepwise approach is necessary. The following workflow helps differentiate poisoning from other common issues like poor reagent quality or suboptimal conditions.
Caption: Systematic workflow for diagnosing catalyst poisoning.
Q5: I suspect my starting materials or solvents are contaminated. How can I confirm this and what should I do?
A5: Feedstock purity is the most critical factor for preventing catalyst poisoning.[13]
-
Confirmation: The most reliable method is analytical testing. Analyzing your reagents and solvents for trace contaminants is a direct way to identify a poison.[12]
-
Metals: Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for detecting heavy metals like lead, mercury, and arsenic.[6]
-
Sulfur/Halogens: Combustion analysis can determine total sulfur content, while ion chromatography can detect specific halide ions.[6]
-
Organic Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile organic poisons.[14]
-
-
Mitigation:
-
Purification: If a contaminant is identified, purify the reagent. For example, solvents can be distilled, and solid reagents can be recrystallized or passed through a plug of silica or alumina.
-
Source New Materials: Purchase reagents from a different, high-purity supplier and re-run the reaction.
-
Use Guard Beds: For persistent issues, especially in flow chemistry, use a scavenger resin or a guard bed of a material like activated carbon or alumina to capture poisons before they reach the reaction vessel.[5][6]
-
Q6: Can my choice of ligand and base impact the catalyst's resistance to poisoning?
A6: Absolutely. The ligand and base are not just passive components; they are integral to the catalyst's stability and reactivity.
-
Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., those developed by the Buchwald laboratory) are often effective because they create a protective sphere around the palladium atom.[11][15] This steric bulk can physically hinder poisons from accessing and strongly binding to the metal's active sites. A well-chosen ligand is crucial for preventing the catalyst from being deactivated by coordinating substrates or products.[11]
-
Base: The choice of base can be critical, especially with base-sensitive functional groups on your substrates.[15] A base that is too strong might decompose the substrate or ligand, generating species that can act as poisons. Conversely, a base that is too weak may lead to a slow reaction, increasing the catalyst's exposure time to potential low-level contaminants. Using a moderately strong, non-coordinating base like NaOt-Bu or LHMDS is often a good starting point, but optimization may be required.[15]
Section 3: Diagnostic Protocols & Advanced Techniques
This section provides a practical, step-by-step protocol for a key diagnostic experiment.
Protocol: Controlled Poisoning Experiment
This experiment is designed to confirm if a specific substance is poisoning your catalytic system. It works by "spiking" a clean, controlled reaction with a known amount of the suspected poison and observing the effect on the reaction rate and final yield.
Objective: To determine the sensitivity of the piperazinone arylation reaction to a suspected poison (e.g., a sulfur-containing impurity).
Materials:
-
High-purity aryl halide, piperazinone, palladium pre-catalyst, ligand, and base.
-
Anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Suspected poison (e.g., 3-methylthiophene).
-
Standard inert atmosphere glassware (Schlenk line or glovebox).
-
Analytical equipment (GC, LC-MS, or NMR for monitoring reaction progress).
Procedure:
-
Prepare a Stock Solution of the Poison: In a glovebox, prepare a dilute stock solution of the suspected poison in the reaction solvent (e.g., 1000 ppm of 3-methylthiophene in toluene). This allows for accurate addition of trace amounts.
-
Set Up Control Reaction (Reaction A):
-
To an oven-dried vial, add the aryl halide (1.0 mmol), piperazinone (1.2 mmol), base (1.4 mmol), palladium pre-catalyst (0.01 mmol, 1 mol%), and ligand (0.012 mmol, 1.2 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Stir the reaction at the optimized temperature (e.g., 100 °C).
-
Monitor the reaction to completion by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h). This is your baseline performance.
-
-
Set Up Spiked Reactions (Reactions B, C, D):
-
Prepare three additional reaction vials identical to the control.
-
To Reaction B: Add a small amount of the poison stock solution to achieve a low concentration (e.g., 10 ppm).
-
To Reaction C: Add a medium amount of the poison stock solution (e.g., 50 ppm).
-
To Reaction D: Add a higher amount of the poison stock solution (e.g., 200 ppm).
-
-
Run and Monitor: Run all four reactions (A, B, C, D) simultaneously under identical conditions. Monitor their progress alongside the control.
-
Analyze Results:
-
Plot the % conversion versus time for all four reactions.
-
If the suspected substance is a poison, you will observe a significant decrease in reaction rate and/or final conversion in the spiked reactions (B, C, and D) compared to the control (A). The degree of inhibition should correlate with the concentration of the added poison.
-
Interpreting the Data: This self-validating protocol provides clear evidence. If even low ppm levels of the spiked substance inhibit the reaction, you have confirmed its role as a catalyst poison and can focus mitigation efforts accordingly (e.g., sourcing purer reagents).
Section 4: Visualization of the Poisoning Mechanism
Understanding the mechanism helps in devising effective countermeasures. A poison typically disrupts the delicate catalytic cycle of the Buchwald-Hartwig amination.
Caption: Deactivation pathway in Buchwald-Hartwig amination.
This diagram illustrates how a poison can intercept the active Pd(0) catalyst, forming a stable, inactive complex and effectively removing it from the productive catalytic cycle.
References
-
Intertek. (n.d.). Catalyst Poisoning Testing. Intertek. Retrieved from [Link]
-
Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Patsnap Eureka. Retrieved from [Link]
-
LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC–MS Analyzer. Chromatography Online. Retrieved from [Link]
-
Micromeritics. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics. Retrieved from [Link]
-
StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. StudySmarter. Retrieved from [Link]
-
Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Nikki-Universal. Retrieved from [Link]
-
Oldenhuis, N. J., et al. (2025, August 10). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. Retrieved from [Link]
-
Jacobs. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Jacobs. Retrieved from [Link]
-
Energy Transition & Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Energy Transition & Sustainability Directory. Retrieved from [Link]
-
Lundgren, R. J., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Retrieved from [Link]
-
chemeurope.com. (n.d.). Catalyst poisoning. chemeurope.com. Retrieved from [Link]
-
He, J., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Grushin, V. V., et al. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]
-
T. T. T. Dang. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
Sources
- 1. Catalyst_poisoning [chemeurope.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 6. Catalyst Poisoning Testing [intertek.com]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 13. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Removal of Unreacted 3-Bromobenzonitrile
Welcome to the Technical Support Center for handling 3-bromobenzonitrile in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical solutions for the effective removal of unreacted 3-bromobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a significant amount of starting material, 3-bromobenzonitrile, remaining. What is the quickest way to remove it?
A1: The most straightforward approach is often a liquid-liquid extraction.[1] If your product has different solubility properties than 3-bromobenzonitrile, you can selectively extract your product into a suitable organic solvent, leaving the unreacted starting material behind, or vice-versa. For instance, if your product is significantly more polar or has basic/acidic functional groups, you can exploit these differences for an effective separation.
Q2: I've tried a simple aqueous wash, but the 3-bromobenzonitrile is still present in my organic layer. What should I do next?
A2: An aqueous wash is often insufficient to remove non-polar organic compounds like 3-bromobenzonitrile.[2] Consider employing column chromatography for a more effective separation based on polarity.[3][4] Alternatively, if your product is a solid, recrystallization could be a viable option to obtain the pure compound, leaving the 3-bromobenzonitrile in the mother liquor.[5][6]
Q3: Can I use a chemical quench to remove unreacted 3-bromobenzonitrile?
A3: Direct chemical quenching of an unreacted aryl nitrile like 3-bromobenzonitrile is not a standard or recommended procedure. Unlike reactive species such as bromine, which can be quenched with sodium bisulfite[7][8], 3-bromobenzonitrile is relatively stable. Attempting to chemically alter it for removal risks side reactions with your desired product. Purification techniques that exploit physical property differences are the preferred methods.
Q4: My product and 3-bromobenzonitrile have very similar polarities. How can I separate them?
A4: This is a common challenge. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient can often resolve compounds with similar polarities.[9] You might need to screen various solvent systems to find the optimal conditions for separation. If both compounds are solids, fractional crystallization could be another avenue to explore.
Troubleshooting Guide: A Deeper Dive into Purification Strategies
When standard work-up procedures fail to completely remove unreacted 3-bromobenzonitrile, a more systematic approach is necessary. This guide will walk you through the decision-making process and provide detailed protocols for the most effective purification techniques.
Understanding the Properties of 3-Bromobenzonitrile
A successful purification strategy hinges on exploiting the differences in physical and chemical properties between your desired product and the unreacted 3-bromobenzonitrile.
| Property | Value | Source |
| Appearance | White to light yellow crystalline solid | [10][11] |
| Melting Point | 38-40 °C | [10][12][13] |
| Boiling Point | 225 °C | [10][12][13] |
| Molecular Weight | 182.02 g/mol | [12] |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. | [12] |
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the most appropriate purification method.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying solid products from soluble impurities like 3-bromobenzonitrile.[6][14] The principle lies in finding a solvent that dissolves the product well at high temperatures but poorly at room temperature, while the impurity remains in solution upon cooling.[5]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the chosen hot solvent to fully dissolve it.[15]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[15]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5][15]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor containing the 3-bromobenzonitrile.[6]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction (for Ionizable Products)
If your product has an acidic or basic functional group, you can exploit this to move it into an aqueous layer, leaving the neutral 3-bromobenzonitrile in the organic layer.[16]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction:
-
For Basic Products: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated basic product will move to the aqueous layer.
-
For Acidic Products: Wash the organic solution with a dilute aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate). The deprotonated acidic product will move to the aqueous layer.
-
-
Separation: Separate the aqueous and organic layers. The organic layer contains the unreacted 3-bromobenzonitrile and other neutral impurities.
-
Isolation of Product:
-
For Basic Products: Basify the acidic aqueous layer with a suitable base (e.g., 1 M NaOH) until the product precipitates or can be extracted back into an organic solvent.
-
For Acidic Products: Acidify the basic aqueous layer with a suitable acid (e.g., 1 M HCl) until the product precipitates or can be extracted back into an organic solvent.
-
-
Final Work-up: Wash the organic layer containing the purified product with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.[17]
Caption: Workflow for an acid-base liquid-liquid extraction.
Protocol 3: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[3][18] It is particularly useful when dealing with non-ionizable products or when recrystallization is not feasible.
Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase) that provides good separation between your product and 3-bromobenzonitrile.
-
Column Packing: Pack a chromatography column with a suitable stationary phase, typically silica gel.[9]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions at the bottom.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
References
-
Vertex AI Search Result[10]
-
Stenutz. 3-bromobenzonitrile. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
- Google Patents. US10035756B2 - Integrated process for nitrile manufacture with enhanced liquid-liquid extraction.
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ResearchGate. How can I purify impure benzonitrile?. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
PMC. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. [Link]
-
Organic Syntheses. m-BROMONITROBENZENE. [Link]
-
University of Rochester. Remove Sticky Reagents. [Link]
-
University of Rochester. Workup Tricks: Reagents. [Link]
- Google Patents.
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. RECRYSTALLIZATION. [Link]
-
ScienceDirect. Catalytic Reduction of Nitriles. [Link]
-
ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. [Link]
- Google Patents. US3062869A - Reduction of nitriles.
-
Royal Society of Chemistry. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Recrystallization [sites.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. 3-Bromobenzonitrile [nanfangchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 3-bromobenzonitrile | 6952-59-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. 3-bromobenzonitrile [stenutz.eu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating Nitrile Group Stability in Piperazine Chemistry
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a frequent and critical challenge in synthetic chemistry: maintaining the integrity of a nitrile group during the acidic workup of piperazine-containing compounds, particularly during the removal of an N-Boc protecting group. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section directly answers the most common queries our application scientists receive regarding the chemoselectivity of acidic workups in the presence of both piperazine protecting groups and nitriles.
Q1: Will the standard acidic deprotection of my N-Boc piperazine hydrolyze my nitrile group?
A: Generally, no, provided the conditions are carefully controlled. The key to chemoselectivity lies in the significant difference in the kinetics and mechanisms of N-Boc deprotection versus nitrile hydrolysis. N-Boc deprotection is a rapid process that occurs under relatively mild acidic conditions (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in dioxane at 0 °C to room temperature).[1][2][3] In contrast, the hydrolysis of a nitrile to a carboxylic acid is a much slower reaction that typically requires more forcing conditions, such as prolonged heating with a strong aqueous acid like H₂SO₄ or HCl.[4][5][6]
The low basicity of the nitrile's sp-hybridized nitrogen means it is protonated less readily than the carbamate oxygen of the Boc group.[7] Therefore, under the mild, often anhydrous conditions used for Boc removal, the nitrile group remains largely unreactive.
Q2: What are the specific mechanisms I should be aware of, and why is Boc deprotection so much faster?
A: Understanding the disparate reaction pathways is crucial.
-
N-Boc Deprotection: This proceeds via protonation of the carbamate oxygen, followed by a unimolecular decomposition. This generates a stable tert-butyl cation, carbon dioxide, and the free amine. This process is mechanistically facile and rapid under acidic conditions.[1]
-
Nitrile Hydrolysis: This is a two-stage process.[8][9] First, the nitrile is protonated, which activates the carbon for a slow nucleophilic attack by water to form an imidic acid intermediate.[10][11] This then tautomerizes to an amide. The second stage, hydrolysis of the amide to a carboxylic acid, also requires acidic conditions and is often the rate-limiting step.[8][12] The necessity of water as a nucleophile and the multiple steps involved make the overall process significantly slower than Boc deprotection.
Q3: Under what conditions should I become concerned about nitrile hydrolysis?
A: You should be cautious if your workup or deprotection protocol involves:
-
High Temperatures: Heating or refluxing in the presence of aqueous acid is a classic method for nitrile hydrolysis.[4][5]
-
Prolonged Reaction Times: Leaving a reaction in acidic conditions for an extended period (e.g., overnight) can lead to slow, undesired hydrolysis of the nitrile, even at room temperature.
-
Strong, Aqueous Acids: Using concentrated sulfuric acid or hydrochloric acid, especially with heat, will readily promote hydrolysis.[6][13]
Q4: Is it possible to stop the hydrolysis at the intermediate amide stage?
A: While possible, isolating the amide from acidic hydrolysis can be challenging because the conditions that hydrolyze the nitrile to the amide can often continue the hydrolysis to the carboxylic acid.[4] Milder, controlled conditions are required, but achieving high selectivity can be difficult and may require significant optimization.[14] If the amide is the desired product, alternative synthetic routes are often more reliable.
Q5: Are there alternative piperazine protecting groups I should consider if my molecule is particularly sensitive?
A: Yes. If the stability of the nitrile is a paramount concern or if other acid-sensitive groups are present, you might consider an orthogonal protecting group strategy.[15][16][17]
-
Benzyloxycarbonyl (Cbz or Z): Stable to acidic conditions and removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[18]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acid but readily cleaved under mild basic conditions (e.g., piperidine in DMF).[18][19]
Using these groups allows you to deprotect the piperazine nitrogen under conditions that will not affect the nitrile group.
Troubleshooting Guide: Unwanted Nitrile Reactivity
If you observe unintended side products, consult the table below for potential causes and validated solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Complete conversion of nitrile to carboxylic acid. | Reaction temperature was too high. Reaction time was too long. Acid concentration was excessive or a strong aqueous acid was used. | Perform the Boc deprotection at 0 °C and monitor the reaction closely by TLC or LC-MS. Limit reaction time to what is necessary for complete Boc removal (often 1-2 hours). Use standard TFA/DCM or 4M HCl in Dioxane. Avoid aqueous H₂SO₄. |
| Formation of a mixture of nitrile, amide, and carboxylic acid. | Conditions are on the borderline of promoting hydrolysis. | Immediately switch to milder conditions. Decrease the temperature to 0 °C or below. Reduce the reaction time. Consider using a less concentrated acid solution. |
| Boc group is not fully removed, but no nitrile hydrolysis is observed. | The acidic conditions are too mild or the reaction time is too short. | Gradually increase the reaction time at a low temperature (0 °C or RT), monitoring at regular intervals. If necessary, increase the equivalents of acid, but avoid introducing excessive water or heat. |
| Formation of unknown byproducts. | The substrate may contain other acid-labile functional groups (e.g., acetals, silyl ethers). | Re-evaluate the overall protecting group strategy.[16] An orthogonal protecting group like Cbz or Fmoc may be required for the piperazine nitrogen. |
Visualized Workflows and Mechanisms
To provide further clarity, the following diagrams illustrate the decision-making process and the key mechanistic differences that enable chemoselectivity.
Caption: Decision tree for selecting the correct protocol.
Caption: Simplified mechanisms illustrating kinetic differences.
Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for achieving common transformations involving nitrile-containing piperazine derivatives.
Protocol 1: Chemoselective N-Boc Deprotection while Preserving a Nitrile
This protocol is optimized for the efficient removal of the N-Boc group with minimal risk to a nearby nitrile functionality.
-
Preparation:
-
Dissolve the N-Boc piperazine nitrile substrate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice-water bath and cool to 0 °C.
-
-
Reaction:
-
To the cooled, stirring solution, add Trifluoroacetic acid (TFA) (5-10 eq) dropwise over 5 minutes.
-
Note: A common ratio is a 1:1 mixture of DCM:TFA, but using fewer equivalents of TFA can be effective and is recommended for sensitive substrates.
-
Allow the reaction to stir at 0 °C, then let it warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.
-
The reaction is typically complete within 1-3 hours. The disappearance of the starting material and the appearance of a more polar spot (the amine salt) on TLC indicates completion.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess TFA.
-
Dissolve the resulting residue in a small amount of DCM or ethyl acetate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is basic (pH > 8). Caution: CO₂ evolution (effervescence) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected piperazine product.
-
Protocol 2: Complete Hydrolysis of a Nitrile to a Carboxylic Acid
This protocol is designed for instances where the conversion of the nitrile to a carboxylic acid is the desired outcome. This will also cleave an N-Boc group.
-
Preparation:
-
In a round-bottom flask equipped with a reflux condenser and stir bar, combine the nitrile-containing substrate (1.0 eq) with a 6M aqueous solution of hydrochloric acid (HCl) or a 20% aqueous solution of sulfuric acid (H₂SO₄).
-
-
Reaction:
-
Heat the mixture to reflux (typically 100-110 °C).
-
Maintain reflux with vigorous stirring for 4-24 hours.
-
-
Monitoring:
-
Monitor the reaction by taking small aliquots, neutralizing them, and analyzing by LC-MS to track the disappearance of the starting material and amide intermediate.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with cold water.
-
If the product is soluble, adjust the pH of the solution. The exact procedure depends on the isoelectric point of the target molecule. Often, careful neutralization with a base (e.g., NaOH) to the point of minimum solubility will precipitate the product.
-
Alternatively, the product can be extracted with an appropriate organic solvent after basification or saturation of the aqueous layer with NaCl.
-
Dry the isolated product under vacuum.
-
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Save My Exams. Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. [Link]
-
Clark, J. hydrolysis of nitriles. Chemguide. [Link]
-
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
ResearchGate. (2025, August 6). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis | Request PDF. [Link]
-
Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. [Link]
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
The Royal Society of Chemistry. Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. [Link]
-
Evans, D. Protecting Groups. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
- Google Patents. EP2070899A1 - Deprotection of N-BOC compounds.
-
MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Chemistry Stack Exchange. (2017, October 12). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. [Link]
-
PMC. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
IIT. (2020, October 26). Protecting Groups. [Link]
-
ResearchGate. Selectivity I: Chemoselectivity and protecting groups. [Link]
-
Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tutorchase.com [tutorchase.com]
- 13. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Optimization of ligand loading for Pd-catalyzed lactam coupling
Technical Support & Troubleshooting Center
Status: Operational | Topic: Ligand Loading & Reaction Optimization | Tier: Advanced
Executive Summary: The Lactam Challenge
Welcome to the Catalysis Support Center. You are likely here because your lactam coupling (C-N bond formation) has stalled, yielded low conversion, or produced dehalogenated byproducts.
The Core Problem: Unlike simple amines, lactams are ambident nucleophiles (reacting at N or O) with significantly reduced nucleophilicity due to resonance stabilization.
-
The Ligand's Role: It must be electron-rich enough to facilitate oxidative addition but bulky enough to force reductive elimination of the difficult Pd-N(lactam) bond.[1]
-
The Loading Trap: "More is better" is a fallacy here. Excess ligand often saturates the Palladium center, preventing the coordination of the weak lactam nucleophile.
Diagnostic Workflow
Before adjusting reagent quantities, identify your failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for identifying the root cause of Pd-catalyzed lactam coupling failures.
Technical FAQ: Optimization & Ligand Loading
Q1: What is the optimal Ligand-to-Palladium (L:Pd) ratio for lactams?
Answer: It depends strictly on the denticity of your ligand.
-
For Bidentate Ligands (e.g., Xantphos):
-
Ratio: 1.1:1 to 1.5:1 (L:Pd).
-
Reasoning: Xantphos is a trans-chelating ligand.[2] You need slightly more than 1 equivalent relative to Pd to ensure stability, but a large excess (e.g., >2:1) will compete with the lactam for the open coordination site. If using Pd₂(dba)₃ (which contains 2 Pd atoms), use 1.2 to 1.5 equivalents of Ligand per Pd atom (2.4–3.0 eq per mole of dimer).
-
-
For Monodentate Bulky Ligands (e.g., BrettPhos, tBuBrettPhos):
-
Ratio: 1:1 to 1.2:1 (L:Pd).
-
Reasoning: These bulky ligands form a mono-ligated active species [L-Pd-Ar-X]. Excess ligand pushes the equilibrium toward the inactive bis-ligated species [L₂Pd], shutting down the catalytic cycle.
-
Q2: I am using Pd(OAc)₂ + Xantphos, but the reaction isn't starting. Why?
Answer: You likely have an activation failure . Pd(OAc)₂ is a Pd(II) source.[3] It must be reduced to Pd(0) to enter the catalytic cycle.[4]
-
The Issue: Lactams are poor reducing agents (unlike amines). If you don't add an external reductant (like phenylboronic acid in small amounts) or use an excess of phosphine (which is expensive and can inhibit), the Pd(II) never becomes Pd(0).
-
The Fix: Switch to a Pd(0) source like Pd₂(dba)₃ or, preferably, a pre-formed Pd(II) precatalyst like Xantphos Pd G3/G4 . These precatalysts contain a sacrificial amine that reduces the Pd immediately upon heating.
Q3: My aryl halide is being reduced to Ar-H (Protodehalogenation) instead of coupling.
Answer: This indicates that Reductive Elimination is too slow compared to side reactions.
-
Mechanism: The lactam is bulky and electron-deficient. The Pd center struggles to "push" the C-N bond formation. While it waits, the complex grabs a hydride (often from the solvent or base decomposition) and eliminates Ar-H.
-
The Fix:
-
Increase Steric Bulk: Switch from Xantphos to tBuBrettPhos . The extreme bulk of tBuBrettPhos compresses the bond angle, mechanically forcing reductive elimination.
-
Concentration: Increase reaction concentration (e.g., from 0.1 M to 0.5 M). This favors the bimolecular reaction (coupling) over unimolecular decomposition.
-
Mechanistic Insight: The "Goldilocks" Zone
Understanding why loading matters requires visualizing the catalytic cycle. The diagram below highlights the critical "Ligand Dissociation" step where errors occur.
Figure 2: The Catalytic Cycle. Note the "Inactive Sink" (Red Box). Excess ligand pushes the active Pd(0) into this resting state, effectively lowering the catalyst concentration.
Standard Operating Procedure (SOP)
Protocol: Ligand Screening for Recalcitrant Lactams
Reagents:
-
Lactam (1.2 equiv)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged with N₂)
Catalyst Loading Table:
| Ligand Class | Specific Ligand | Precatalyst Source | Loading (Pd) | Loading (Ligand) | Temp |
| Bidentate | Xantphos | Pd₂(dba)₃ | 2 mol% | 2.4 mol% | 100°C |
| Monodentate | BrettPhos | Pd(OAc)₂ | 2 mol% | 4 mol%* | 100°C |
| Precatalyst | XPhos Pd G3 | (Contains Ligand) | 2 mol% | N/A | 80°C |
| Precatalyst | tBuBrettPhos Pd G3 | (Contains Ligand) | 2 mol% | N/A | 80°C |
*Note: When using Pd(OAc)₂ with monodentate ligands, a 1:2 ratio is often used to ensure reduction, though G3 precatalysts are superior.
Step-by-Step:
-
Charge Solids: Add Aryl Halide, Lactam, Base, and Pd source/Ligand to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal vial and purge with N₂/Argon (3 cycles of vac/fill). Crucial: Oxygen kills phosphine ligands.
-
Solvent Addition: Add sparged solvent via syringe.
-
Reaction: Heat to specified temperature. Monitor by LCMS at 1h and 4h.
-
Checkpoint: If reaction turns black immediately (Pd black precipitation), your ligand is not stabilizing the Pd. Increase Ligand ratio slightly or switch to Xantphos.
-
References
-
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[2] Journal of the American Chemical Society, 124(21), 6043–6048.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Tetrahedron, 65(33), 6576–6583.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 3-(2-oxo-1-piperazinyl)benzonitrile: A Comparative Approach
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-(2-oxo-1-piperazinyl)benzonitrile is a compound of interest, featuring a scaffold that combines the rigid, electron-deficient benzonitrile moiety with the conformationally flexible piperazin-2-one ring system. This unique combination presents a distinct set of challenges and opportunities for spectroscopic analysis. The piperazinone core, in particular, is a privileged structure in medicinal chemistry, and understanding its substitution patterns and conformational behavior is critical for structure-activity relationship (SAR) studies.
This guide provides an in-depth analysis of the characteristic ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-oxo-1-piperazinyl)benzonitrile. Moving beyond a simple peak list, we will dissect the predicted spectrum, explaining the electronic and structural rationale for the observed chemical shifts and coupling patterns. We will compare its spectral features against simpler, related molecules—benzonitrile and 1-phenylpiperazine—to highlight the specific influence of each structural component. Finally, we will present robust experimental protocols for acquiring high-quality NMR data, including advanced techniques for unambiguous structural confirmation.
Section 1: Predicted ¹H NMR Spectrum of 3-(2-oxo-1-piperazinyl)benzonitrile
The structure of 3-(2-oxo-1-piperazinyl)benzonitrile presents two distinct proton environments: the aromatic protons on the benzonitrile ring and the aliphatic protons on the piperazinone ring. The interplay between the electron-withdrawing nitrile group, the amide functionality, and the nitrogen atoms dictates the final appearance of the spectrum.
Caption: Molecular structure with proton labeling scheme.
Analysis of the Aromatic Region (δ 7.0 - 8.0 ppm)
The benzonitrile ring contains four aromatic protons. Their chemical shifts are influenced by the meta-substitution pattern. The nitrile (-CN) group is a strong electron-withdrawing group, deshielding ortho and para protons. The piperazinone substituent, connected via a nitrogen atom, acts as an electron-donating group through resonance, which would typically shield ortho and para positions. However, the adjacent carbonyl group within the piperazinone ring complicates this, introducing its own anisotropic and inductive effects.[1][2] The expected signals are complex multiplets due to ortho, meta, and para couplings.[3]
Analysis of the Aliphatic Region (δ 3.0 - 4.5 ppm)
The piperazinone ring protons exhibit more complex behavior due to several factors:
-
Deshielding: Protons on carbons adjacent to nitrogen atoms (C3' and C6') and the amide carbonyl (C3') are deshielded. The protons on C6', being alpha to the nitrogen attached to the aromatic ring, will appear at a lower field than those on C5'.
-
Conformational Dynamics: N-acyl piperazines are known to exist as a mixture of conformers in solution due to the restricted rotation around the C-N amide bond.[4][5] This can lead to significant signal broadening at room temperature. In some cases, two distinct sets of signals for the piperazine protons may be observed.[4][5][6]
-
NH Proton: The amide N-H proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is more likely to be observed as a distinct peak, whereas in CDCl₃ it may be broader or exchange with trace water.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for 3-(2-oxo-1-piperazinyl)benzonitrile, assuming a measurement in a common solvent like CDCl₃ or DMSO-d₆ at 400 MHz.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-2 | ~7.8 - 7.9 | s (or t) | J ≈ 1-2 Hz | 1H | Aromatic, ortho to -CN and piperazinone. Deshielded. |
| H-4 | ~7.7 - 7.8 | d (or dt) | ³J ≈ 7-8 Hz, ⁴J ≈ 1-2 Hz | 1H | Aromatic, ortho to -CN, meta to piperazinone. Deshielded. |
| H-5 | ~7.5 - 7.6 | t | ³J ≈ 7-8 Hz | 1H | Aromatic, meta to both substituents. |
| H-6 | ~7.4 - 7.5 | d (or dt) | ³J ≈ 7-8 Hz, ⁴J ≈ 1-2 Hz | 1H | Aromatic, para to -CN, ortho to piperazinone. |
| H-3' | ~4.1 - 4.3 | br s or m | - | 2H | Methylene adjacent to amide carbonyl and NH. Deshielded. |
| H-6' | ~3.8 - 4.0 | br t | J ≈ 5 Hz | 2H | Methylene adjacent to N attached to the aromatic ring. |
| H-5' | ~3.3 - 3.5 | br t | J ≈ 5 Hz | 2H | Methylene adjacent to NH. |
| NH | ~6.0 - 8.0 | br s | - | 1H | Amide proton, shift is solvent and concentration dependent. |
Note: "br" indicates a broad signal, which is anticipated due to conformational exchange dynamics on the NMR timescale.[4][6]
Section 2: Comparative Spectroscopic Analysis
To better understand the spectral contributions of each part of the molecule, we compare its predicted spectrum with those of two simpler, commercially available analogues: Benzonitrile and 1-Phenylpiperazine.
Caption: Comparative analysis workflow.
Comparison with Benzonitrile
Benzonitrile provides the baseline for the aromatic signals.[7] Its ¹H NMR spectrum is simpler, showing signals between δ 7.4 and 7.7 ppm. Comparing this to our target molecule, the introduction of the 3-(2-oxo-piperazinyl) group is expected to increase the complexity and spread of the aromatic signals due to the disruption of symmetry and the combined electronic effects of the substituent.
Comparison with 1-Phenylpiperazine
1-Phenylpiperazine serves as a good model for the N-aryl piperazine fragment.[8] In this molecule, the aromatic protons are shifted upfield (δ 6.8-7.3 ppm) compared to benzene because the nitrogen atom is purely electron-donating. In our target molecule, the presence of the electron-withdrawing nitrile group on the aromatic ring and the adjacent carbonyl group in the piperazinone ring both contribute to a significant downfield shift of all protons (both aromatic and aliphatic) compared to 1-phenylpiperazine.
| Compound | Aromatic Protons (δ ppm) | Piperazine/Piperazinone Protons (δ ppm) | Key Takeaway |
| 3-(2-oxo-1-piperazinyl)benzonitrile | ~7.4 - 7.9 | ~3.3 - 4.3 | Deshielded due to -CN and -C=O groups. Signals are broad. |
| Benzonitrile | ~7.4 - 7.7 | N/A | Provides baseline for a -CN substituted aromatic ring. |
| 1-Phenylpiperazine | ~6.8 - 7.3 | ~3.0 - 3.2 | Shows shielding effect of N-aryl group without other withdrawing groups. |
Section 3: Recommended Experimental Protocols
Acquiring high-quality, interpretable data requires careful experimental design. The potential for signal broadening makes proper parameter selection crucial.
Caption: Recommended workflow for NMR analysis.
Protocol 3.1: Standard ¹H NMR Sample Preparation and Acquisition
This protocol describes the standard procedure for obtaining a survey ¹H NMR spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of 3-(2-oxo-1-piperazinyl)benzonitrile.
-
Solvent Selection: Add approximately 0.6 mL of deuterated solvent.
-
Rationale: DMSO-d₆ is often preferred for N-acyl compounds as it can help resolve NH proton signals and often provides better solubility. CDCl₃ is also a common choice.
-
-
Homogenization: Vortex the sample until the solid is completely dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
-
Acquisition Parameters: Use a standard pulse program with 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds.
Protocol 3.2: Advanced NMR for Structural Confirmation
If the standard spectrum shows significant broadening or overlapping signals, the following experiments are essential for a self-validating and trustworthy assignment.
-
Variable Temperature (VT) NMR:
-
Methodology: Acquire a series of ¹H NMR spectra at elevated temperatures (e.g., 298 K, 323 K, 343 K).
-
Rationale: For molecules with restricted bond rotation, increasing the temperature can increase the rate of conformational exchange.[4][6] This often leads to the coalescence and sharpening of previously broad signals, simplifying the spectrum and confirming the presence of dynamic processes.[5]
-
-
2D COSY (Correlation Spectroscopy):
-
Methodology: Run a standard gradient-selected COSY experiment.
-
Rationale: This experiment reveals which protons are spin-coupled to each other. It is invaluable for confirming the connectivity within the aromatic ring (e.g., which proton is ortho/meta to another) and for tracing the proton network through the piperazinone ring (e.g., H-5' couples to H-6' and NH).[4]
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Methodology: Run a standard gradient-selected HSQC experiment.
-
Rationale: This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to. It provides definitive proof of assignment, for example, by distinguishing the different -CH₂- groups in the piperazinone ring based on their known ¹³C chemical shifts.[4]
-
Conclusion
The ¹H NMR spectrum of 3-(2-oxo-1-piperazinyl)benzonitrile is a rich source of structural information, defined by a complex aromatic region and a conformationally dynamic aliphatic region. A thorough interpretation requires an understanding of substituent effects, restricted amide rotation, and spin-spin coupling. By comparing the spectrum to simpler analogues like benzonitrile and 1-phenylpiperazine, the specific contributions of each molecular fragment can be effectively deconvoluted. For unambiguous characterization, especially in a research or drug development setting, the application of advanced techniques such as Variable Temperature NMR and 2D correlation experiments is not just recommended, but essential for ensuring scientific integrity and trustworthiness in structural assignment.
References
-
D. E. M. E. Mostafa, S. F. A. El-Dafrawy, S. A. G. E. G. El-Sakka, and T. S. El-Alfy, “NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution,” RSC Advances, vol. 8, no. 74, pp. 42533–42544, 2018. [Link]
-
Royal Society of Chemistry, "1H NMR (500 MHz, CDCl3) δ," Electronic Supplementary Material (ESI) for Green Chemistry. [Link]
-
K. P. S. S. Kumar, P. V. A. Kumar, and K. R. R. Kumar, "Protonation effect on chemical shifts of some piperidones unusual influence by anions," Indian Journal of Chemistry, vol. 46B, pp. 1351-1356, Aug. 2007. [Link]
-
University of Regensburg, "Chemical shifts," NMR Spectroscopy Course Material. [Link]
-
S. Das, A. K. Sahoo, B. G. Roy, and B. S. Priya, "Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium," ChemRxiv, 2023. [Link]
-
S. M. M. S. El-Sawy, D. E. M. E. Mostafa, S. F. A. El-Dafrawy, and T. S. El-Alfy, “Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling,” Molecules, vol. 21, no. 11, p. 1585, Nov. 2016. [Link]
-
ResearchGate, "1 H NMR spectra of compound 3a measured in five different solvents," ResearchGate. [Link]
-
PubChem, "Benzonitrile, 2-((1E,3E)-5-oxo-5-(4-(2-pyridinyl)-1-piperazinyl)," PubChem. [Link]
-
J. B. Foresman, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms," York College of Pennsylvania. [Link]
-
C. Wang et al., “C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue,” Angewandte Chemie International Edition, vol. 61, no. 23, 2022. [Link]
-
Chemistry Steps, "NMR Chemical Shift Values Table," Chemistry Steps, Aug. 2024. [Link]
-
M. Hesse, H. Meier, B. Zeeh, "1H NMR Spectroscopy," Spectroscopic Methods in Organic Chemistry, 2008. [Link]
-
S. El-Sawy et al., “Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines,” Molecules, vol. 21, no. 11, p. 1585, 2016. [Link]
-
CAS, "Benzonitrile, 2-[(1E,3E)-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]-1,3-pentadien-1-yl]-, hydrochloride (1:1)," CAS Common Chemistry. [Link]
-
ResearchGate, "The chemical structure of some biologically important benzonitrile derivatives," ResearchGate. [Link]
-
e-PG Pathshala, "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups," Inflibnet Centre. [Link]
-
Chemistry LibreTexts, "14.5: Chemical Shifts in ¹H NMR Spectroscopy," Chemistry LibreTexts. [Link]
-
R. J. Abraham, "1H NMR Chemical Shifts," University of Liverpool. [Link]
-
Wikipedia, "Benzonitrile," Wikipedia, The Free Encyclopedia. [Link])
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzonitrile - Wikipedia [en.wikipedia.org]
- 8. 1-Phenylpiperazine(92-54-6) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to IR Spectrum Analysis: Nitrile vs. Carbonyl Stretch in Piperazinones
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for functional group identification. This guide provides an in-depth, comparative analysis of two crucial vibrational signatures: the nitrile (C≡N) and the carbonyl (C=O) stretching frequencies, with a specific focus on their manifestation within piperazinone scaffolds. Understanding the nuances of these absorptions can be critical in confirming molecular identity and purity.
Foundational Principles of IR Spectroscopy in Functional Group Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[1] The frequency of the absorbed radiation corresponds to the energy required for a specific vibration. This energy is primarily determined by the strength of the bond and the masses of the connected atoms.[2] Consequently, specific functional groups exhibit characteristic absorption bands within defined regions of the IR spectrum.
-
Bond Strength: Stronger bonds, like triple bonds, vibrate at higher frequencies (and thus higher wavenumbers) than double bonds, which in turn vibrate at higher frequencies than single bonds.[2]
-
Atomic Mass: Bonds involving lighter atoms, such as hydrogen, vibrate at higher frequencies than those with heavier atoms.[2]
-
Dipole Moment: For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[1] Bonds with larger dipole moments, like the carbonyl group, typically produce more intense absorption bands.[3][4]
The Nitrile (C≡N) Stretch: A Distinctive Signature
The nitrile functional group possesses a carbon-nitrogen triple bond. Due to the significant strength of this triple bond, its stretching vibration appears in a relatively uncongested region of the IR spectrum, making it a highly diagnostic peak.
Typical Frequency Range:
The peak is typically sharp and of medium to strong intensity.[5][6] The strong polarity of the C≡N bond leads to a significant change in dipole moment during vibration, resulting in a prominent absorption.[5]
-
Conjugation: When a nitrile group is conjugated with a double bond or an aromatic ring, the delocalization of π-electrons weakens the C≡N bond.[5] This results in a lower force constant and a shift of the absorption to a lower wavenumber (frequency).[5][7]
-
Hydrogen Bonding: In protic solvents, hydrogen bonding to the nitrogen atom of the nitrile can cause a blue shift (a shift to higher frequency).[8][9][10] This is a notable contrast to the red shift observed for carbonyl groups under similar conditions.[8]
-
Local Electrostatics: The local electric field around the nitrile group, influenced by neighboring atoms and solvent molecules, can also perturb the stretching frequency.[8][9]
Diagram: Nitrile Stretching Vibration
Caption: Vibrational mode of the C≡N triple bond stretch.
The Carbonyl (C=O) Stretch in Piperazinones: A More Complex Picture
The carbonyl group is a powerful IR chromophore due to its large dipole moment, leading to a very strong and sharp absorption peak.[3][11] In the context of piperazinones, which are cyclic amides (lactams), the carbonyl stretch is a key diagnostic feature.
Typical Frequency Range for Amides/Lactams:
-
General Amides: 1630–1690 cm⁻¹[3]
-
Six-membered Lactams (like Piperazinones): Approximately 1670 ± 10 cm⁻¹[12]
The relatively low frequency of the amide carbonyl compared to ketones (around 1715 cm⁻¹) is due to resonance.[11] The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond, thus weakening it and lowering the stretching frequency.[11][13]
-
Ring Strain: The C=O stretching frequency is sensitive to the angle strain within a cyclic system. While six-membered rings like piperazinones are generally considered unstrained, any conformational constraints can influence the absorption.[11][14] For comparison, decreasing the ring size in lactams increases the carbonyl frequency (e.g., 5-membered lactams absorb around 1700 cm⁻¹).[12]
-
Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another is common. This hydrogen bonding lengthens and weakens the C=O bond, causing a shift to a lower frequency.[11]
-
Electronic Effects of Substituents: Electron-withdrawing groups attached to the piperazinone ring can influence the electron density around the carbonyl group, potentially shifting its stretching frequency.
-
Conjugation: If the piperazinone ring contains α,β-unsaturation, the C=O stretching frequency will be lowered by 20-45 cm⁻¹ due to resonance, similar to the effect seen in nitriles.[12][15]
Diagram: Carbonyl Stretching Vibration in a Piperazinone Ring
Caption: Structure of a piperazinone ring highlighting the carbonyl group.
Comparative Analysis: Nitrile vs. Carbonyl in Piperazinones
The following table summarizes the key distinguishing features of the nitrile and carbonyl (in piperazinone) stretches in an IR spectrum.
| Feature | Nitrile (C≡N) Stretch | Carbonyl (C=O) Stretch in Piperazinone |
| Frequency Range | ~2220–2260 cm⁻¹ | ~1660–1680 cm⁻¹ |
| Intensity | Medium to Strong, Sharp | Very Strong, Sharp |
| Key Influencing Factors | Conjugation (red shift), Hydrogen Bonding (blue shift)[8][9] | Resonance (inherent red shift), Ring Strain, Hydrogen Bonding (red shift)[11][12] |
| Diagnostic Value | Highly diagnostic due to its unique spectral region.[16][17] | Diagnostic for the carbonyl group; its specific position helps identify it as part of a lactam. |
The most striking difference is their position in the spectrum. The nitrile stretch appears in the "triple bond region," which has few other absorptions, making it straightforward to identify.[2][17] In contrast, the carbonyl stretch of the piperazinone falls in the "double bond region," which can be more crowded, though the exceptional intensity of the C=O peak usually makes it stand out.
Experimental Protocol: Acquiring an IR Spectrum of a Piperazinone Derivative
This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a solid piperazinone sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Objective: To obtain a clean and interpretable IR spectrum of a solid piperazinone compound to identify the carbonyl stretch and any other present functional groups.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Sample of the piperazinone derivative (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Prepare the Instrument:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Confirm that the ATR accessory is correctly installed.
-
-
Clean the ATR Crystal:
-
Moisten a lint-free wipe with isopropanol.
-
Gently but thoroughly wipe the surface of the ATR crystal to remove any residues from previous measurements.[18]
-
Allow the solvent to fully evaporate.
-
-
Collect a Background Spectrum:
-
With the clean, empty ATR crystal in place, initiate the collection of a background spectrum using the instrument's software.[18]
-
This step is crucial as it measures the ambient atmosphere (CO₂ and water vapor) and the instrument's intrinsic response, which will then be subtracted from the sample spectrum.
-
-
Apply the Sample:
-
Place a small amount (1-5 mg) of the solid piperazinone sample onto the center of the ATR crystal using a clean spatula.[18]
-
Lower the ATR press arm until it makes firm and even contact with the sample. The pressure ensures good optical contact between the sample and the crystal.
-
-
Collect the Sample Spectrum:
-
Initiate the sample scan using the software. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[18]
-
-
Clean Up:
-
Raise the press arm and remove the bulk of the sample powder.
-
Clean the ATR crystal and the press tip thoroughly with a solvent-moistened wipe as described in Step 2.
-
Diagram: Experimental Workflow for ATR-FTIR Spectroscopy
Caption: Step-by-step workflow for obtaining an IR spectrum using an ATR accessory.
Conclusion
The IR stretches of nitrile and carbonyl groups within piperazinone-containing molecules provide clear and distinct spectral data. The nitrile group is readily identified by its sharp, medium-intensity peak in the unique 2220-2260 cm⁻¹ region. The piperazinone carbonyl group is characterized by a very strong absorption around 1660-1680 cm⁻¹, with its exact position influenced by the local molecular environment. A thorough understanding of these characteristic frequencies and the factors that influence them is essential for the accurate structural elucidation and quality control of these important pharmaceutical scaffolds.
References
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
-
Georgieva, S., et al. (2006). Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 491-500. [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]
-
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
Infrared (IR)Spectroscopy. (n.d.). Retrieved from [Link]
-
JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
-
IR Spectrum Analysis Steps. (n.d.). Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
PraxiLabs. (2025). IR Analysis Tutorial: Step-by-Step Guide with PraxiLabs. YouTube. [Link]
-
Webb, L. J., & Boxer, S. G. (2008). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society, 130(49), 16518–16519. [Link]
-
Chemistry LibreTexts. (2022). 5.4: Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Masterson, W. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Retrieved from [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Reha, D., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(19), 4383–4395. [Link]
-
Asmis, K. R., & Kubas, A. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Physical Chemistry Chemical Physics, 23(32), 17293-17304. [Link]
-
University of Colorado, Boulder. (2002). Infrared Spectroscopy: Theory. Retrieved from [Link]
-
Tucker, S. A., et al. (2001). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Journal of Physical Chemistry A, 105(39), 8829-8839. [Link]
-
Getahun, Z., et al. (2003). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Journal of the American Chemical Society, 125(2), 405–411. [Link]
-
Hudson, B. S., et al. (1995). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal Supplement Series, 99, 627. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Characteristic Group Vibrations of Organic Molecules II. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Sample preparation and factors affect IR bands. (n.d.). Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-oxo-1-piperazinyl)benzonitrile
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, authored for researchers, scientists, and drug development professionals, offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 3-(2-oxo-1-piperazinyl)benzonitrile, a compound of interest in medicinal chemistry. By dissecting its constituent chemical motifs—the benzonitrile ring, the piperazin-2-one core, and the interconnecting linkage—we can construct a theoretical fragmentation map, benchmarked against the known fragmentation of related chemical structures.
Introduction to the Molecule
3-(2-oxo-1-piperazinyl)benzonitrile is a multifaceted molecule featuring an aromatic nitrile, a cyclic amide (lactam), and a tertiary amine within a piperazinone ring. Understanding how this unique combination of functional groups influences its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices. This guide will primarily focus on the fragmentation patterns expected under Electron Ionization (EI) and Electrospray Ionization (ESI), two of the most common ionization techniques in mass spectrometry.
Theoretical Fragmentation Pathways: A Comparative Analysis
The fragmentation of 3-(2-oxo-1-piperazinyl)benzonitrile is anticipated to be a composite of the characteristic fragmentation pathways of its fundamental building blocks: benzonitrile, piperazine derivatives, and cyclic amides.
The Benzonitrile Moiety: A Stable Aromatic Anchor
Aromatic compounds, particularly those with electron-withdrawing groups like the nitrile group, tend to exhibit a prominent molecular ion peak in their mass spectra due to the stability of the aromatic system[1]. The primary fragmentation pathways for benzonitrile itself involve the loss of a hydrogen cyanide (HCN) or a hydrogen isocyanide (HNC) molecule, leading to the formation of a C6H4 radical cation[2][3][4].
The Piperazin-2-one Ring: The Heart of the Fragmentation
The piperazin-2-one ring, a cyclic amide or lactam, is expected to be the most active site of fragmentation. Studies on amides and lactams have shown that a common fragmentation pathway is the cleavage of the amide bond (N-CO)[5][6]. This cleavage is often facilitated by the stability of the resulting acylium ion[5][6].
In the context of 3-(2-oxo-1-piperazinyl)benzonitrile, several key fragmentation events originating from the piperazinone ring can be postulated:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines and related heterocyclic compounds[7]. This can lead to the opening of the piperazinone ring.
-
Carbonyl Group Involvement: The presence of the carbonyl group can initiate specific fragmentation pathways, such as the loss of carbon monoxide (CO). Studies on N-substituted quinolinimides, which also contain a cyclic amide structure, have shown fragmentation involving the loss of CO and isocyanates[3].
-
Ring Contraction and Rearrangements: Complex rearrangements and ring contractions are also possible, leading to the formation of various smaller fragment ions.
The Linkage: Point of Dissociation
The bond connecting the benzonitrile ring to the piperazinone ring is a likely point of cleavage. Research on piperazine analogues has demonstrated that the C-N bonds between the piperazine ring and a connected benzene ring are readily cleaved during mass spectrometric analysis[7].
Proposed Fragmentation Scheme
Based on the principles outlined above, a putative fragmentation pattern for 3-(2-oxo-1-piperazinyl)benzonitrile under mass spectrometry can be proposed. The following diagram illustrates the key fragmentation steps and the resulting fragment ions.
Caption: Proposed EI fragmentation pathway for 3-(2-oxo-1-piperazinyl)benzonitrile.
Table 1: Predicted Major Fragment Ions of 3-(2-oxo-1-piperazinyl)benzonitrile
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 201 | [C11H11N3O]+• | Molecular Ion |
| 173 | [C10H11N3]+• | Loss of CO from the piperazinone ring |
| 144 | [C9H8N2]+• | Cleavage and rearrangement of the piperazinone ring |
| 103 | [C7H5N]+• | Cleavage of the N-aryl bond, forming the benzonitrile radical cation |
| 99 | [C4H7N2O]+ | Cleavage of the N-aryl bond, forming the protonated piperazinone fragment |
| 76 | [C6H4]+• | Loss of HCN from the benzonitrile radical cation |
| 68 | [C4H6N]+ | Further fragmentation of the piperazinone fragment |
Comparison with Structurally Related Compounds
To build confidence in this proposed fragmentation pattern, it is instructive to compare it with the known mass spectra of simpler, yet structurally related, molecules.
-
Benzonitrile: As previously mentioned, the fragmentation of benzonitrile is dominated by the loss of HCN to form the m/z 76 ion. The presence of a fragment at m/z 103 and its subsequent fragmentation to m/z 76 in the spectrum of our target molecule would be a strong indicator of the benzonitrile moiety's presence and characteristic behavior.
-
Piperazin-2-one: The mass spectrum of the parent piperazin-2-one would likely show initial loss of CO, followed by further fragmentation of the remaining aliphatic diamine structure. The observation of fragments corresponding to the piperazinone ring (e.g., m/z 99 and its fragments) would support the proposed fragmentation pathways.
-
1-Phenylpiperazine: The fragmentation of 1-phenylpiperazine is known to produce characteristic ions at m/z 119, 70, and 56, arising from cleavages within the piperazine ring and at the phenyl-piperazine bond[7]. While the oxo group in our target molecule will alter the exact masses, the general principle of ring fragmentation and cleavage of the aryl-nitrogen bond is expected to be similar.
Experimental Protocols
For researchers wishing to acquire experimental mass spectra of 3-(2-oxo-1-piperazinyl)benzonitrile, the following general protocols are recommended.
Electron Ionization (EI) Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Column: A nonpolar column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature that ensures elution of the compound (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: Dissolve the compound in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation, to a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or direct infusion.
-
LC Conditions (if applicable):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
-
MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]+ (m/z 202).
-
Collision Energy: Vary the collision energy to obtain a comprehensive fragmentation pattern.
-
Caption: General experimental workflows for EI-MS and ESI-MS/MS analysis.
Conclusion
References
-
Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(8), 6044-6056. [Link]
-
Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(8), 6044-6056. [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(38), 21191-21200. [Link]
-
Holstege, D. M., et al. (2002). Screening and Mass Spectral Confirmation of β-Lactam Antibiotic Residues in Milk Using LC-MS/MS. Journal of Agricultural and Food Chemistry, 50(3), 408-413. [Link]
-
Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913-2920. [Link]
-
Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(8), 6044-6056. [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(38), 21191-21200. [Link]
-
Mitsuishi, Y., et al. (2002). Chemical-ionization mass spectrometry of .BETA.-lactam antibiotics. Scilit. [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
PubChem. (n.d.). Piperazin-2-one. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 2,5-Piperazinedione. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Sources
- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. Chemical-ionization mass spectrometry of .BETA.-lactam antibiotics. | Scilit [scilit.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
A Comparative Guide to the Crystallographic Analysis of 3-(2-oxo-1-piperazinyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the crystallographic analysis of 3-(2-oxo-1-piperazinyl)benzonitrile, a molecule of interest in medicinal chemistry due to the prevalence of piperazinone and benzonitrile moieties in bioactive compounds.[1][2][3][4][5] While a public crystal structure for this specific compound is not available in the Cambridge Structural Database (CSD), a primary repository for small-molecule organic and metal-organic crystal structures, this guide will establish a robust workflow for its determination and comparative analysis.[6][7][8][9][10] To illustrate the principles of this analysis, we will utilize crystallographic data from a structurally related benzonitrile derivative, 4-(4-Cyanobenzoylmethyl)benzonitrile, as a proxy for comparative purposes.[11]
The determination of a molecule's three-dimensional atomic structure through single-crystal X-ray diffraction is a cornerstone of modern drug design.[12][13][14] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and optimizing ligand-receptor binding.[15][16]
Part 1: The Crystallization Workflow: A Roadmap to a High-Quality Crystal
The journey to a high-quality crystal suitable for X-ray diffraction begins with the purification and subsequent crystallization of the compound. The following protocol outlines the key steps and the rationale behind them.
1.1. Purification of 3-(2-oxo-1-piperazinyl)benzonitrile
-
Objective: To remove impurities that can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Methodology: Recrystallization is the preferred method for purifying solid organic compounds.[17][18]
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[18][19] A systematic solvent screen should be performed using a range of polar and non-polar solvents.
-
Dissolution: Dissolve the crude 3-(2-oxo-1-piperazinyl)benzonitrile in a minimal amount of the chosen hot solvent to create a saturated solution.[17][19]
-
Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration should be performed to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling is crucial as it promotes the formation of larger, more ordered crystals.[20] Rapid cooling can lead to the formation of small, poorly-defined crystals or an amorphous precipitate.
-
Crystal Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent to remove any remaining soluble impurities, and dry thoroughly.[17][18]
-
1.2. Growing Diffraction-Quality Single Crystals
-
Objective: To obtain a single crystal of sufficient size (typically >20 µm in all dimensions) and quality for X-ray diffraction analysis.[12]
-
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the purified compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over time, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop containing the compound, precipitant, and buffer is equilibrated against a larger reservoir of the precipitant. The slow diffusion of the precipitant into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[20]
-
Microbatch Under-Oil: This technique is particularly useful for small quantities of material and involves dispensing nanoliter-scale droplets of the sample solution under a layer of inert oil.[20]
-
1.3. Workflow for Crystallization and Data Collection
Caption: Workflow from compound purification to X-ray data collection.
Part 2: Single-Crystal X-ray Diffraction and Data Analysis
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.[15][21]
2.1. Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer is used, which consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[12][15][22]
-
Procedure:
-
The crystal is mounted on a goniometer head.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are detected as a series of spots, and their intensities and positions are recorded as the crystal is rotated.[14]
-
2.2. Structure Solution and Refinement
-
Objective: To process the raw diffraction data to generate an electron density map and refine the atomic positions to obtain a final, accurate crystal structure.
-
Software: A variety of software packages are available for this purpose, such as SHELXS, SHELXL, Olex2, and GSAS-II.[23][24][25][26]
-
Process:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[14]
-
Structure Refinement: An initial model of the molecule is built into the electron density map. The atomic positions and other parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
2.3. Data Interpretation: The Crystallographic Information File (CIF)
The final structural information is typically presented in a Crystallographic Information File (CIF).[27][28] This standardized format contains a wealth of information, including:[29][30]
-
Unit cell parameters (a, b, c, α, β, γ)
-
Space group
-
Atomic coordinates for each atom
-
Bond lengths and angles
-
Torsion angles
-
Details of the data collection and refinement
Part 3: Comparative Structural Analysis
A key aspect of crystallographic studies in drug development is the comparison of the determined structure with that of other relevant molecules. This can reveal subtle but important differences in conformation, hydrogen bonding, and crystal packing that can influence physicochemical properties and biological activity.
For our hypothetical analysis of 3-(2-oxo-1-piperazinyl)benzonitrile, we will compare its expected structural features with the published data for 4-(4-Cyanobenzoylmethyl)benzonitrile.[11]
3.1. Intramolecular Geometry
A comparison of bond lengths and angles provides insight into the electronic and steric effects within the molecule.
| Parameter | 4-(4-Cyanobenzoylmethyl)benzonitrile[11] | Expected for 3-(2-oxo-1-piperazinyl)benzonitrile |
| Crystal System | Triclinic | To be determined |
| Space Group | P-1 | To be determined |
| a (Å) | 7.5217 (15) | To be determined |
| b (Å) | 7.9759 (16) | To be determined |
| c (Å) | 10.881 (2) | To be determined |
| α (°) | 96.78 (3) | To be determined |
| β (°) | 93.34 (3) | To be determined |
| γ (°) | 102.10 (3) | To be determined |
| Volume (ų) | 631.5 (2) | To be determined |
| Z | 2 | To be determined |
| C≡N Bond Length (Å) | 1.142 (2) | ~1.14 - 1.16 |
| C=O Bond Length (Å) | 1.193 (2) | ~1.21 - 1.23 (amide) |
3.2. Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonds and π-π stacking. These interactions can significantly impact properties like solubility and melting point.
In the crystal structure of 4-(4-Cyanobenzoylmethyl)benzonitrile, molecules are linked by C—H···N and C—H···O hydrogen bonds, forming chains.[11] For 3-(2-oxo-1-piperazinyl)benzonitrile, the presence of the piperazinone ring introduces an N-H donor and an amide carbonyl acceptor, which are likely to form strong N—H···O hydrogen bonds, potentially leading to a different and more robust packing arrangement.
3.3. Conformational Analysis
The relative orientation of the benzonitrile and piperazinone rings is a key conformational feature. In 4-(4-Cyanobenzoylmethyl)benzonitrile, the two benzene rings are nearly perpendicular, with a dihedral angle of 84.99 (7)°.[11] The conformation of 3-(2-oxo-1-piperazinyl)benzonitrile will be determined by the torsion angles around the bond connecting the two ring systems. This conformation can be critical for its interaction with a biological target.
3.4. Logical Flow for Comparative Analysis
Caption: Logical flow for the comparative analysis of crystallographic data.
Conclusion
While the specific crystal structure of 3-(2-oxo-1-piperazinyl)benzonitrile remains to be determined, this guide provides a comprehensive and scientifically rigorous roadmap for its crystallographic analysis. By following the outlined protocols for purification, crystallization, data collection, and refinement, researchers can obtain high-quality structural data. The subsequent comparative analysis, using data from structurally related compounds, will provide valuable insights into its molecular geometry, intermolecular interactions, and conformational preferences. This information is invaluable for understanding its potential biological activity and for guiding future drug design and development efforts.
References
-
Cambridge Structural Database - Wikipedia. Available at: [Link]
-
Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. Available at: [Link]
-
Cambridge Structural Database - Re3data.org. Available at: [Link]
-
Cambridge Structural Database - MIT Information Systems. Available at: [Link]
-
Is there a free / open source software to analyze X-Ray diffraction images? - ResearchGate. Available at: [Link]
-
The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]
-
X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois. Available at: [Link]
-
DIFFRAC.SUITE Software | Bruker. Available at: [Link]
-
A short guide to Crystallographic Information Files - CCDC. Available at: [Link]
-
Single-crystal X-ray Diffraction - SERC. Available at: [Link]
-
X-ray Diffraction Software - Proto XRD. Available at: [Link]
-
4-(4-Cyanobenzoylmethyl)benzonitrile - IUCr Journals. Available at: [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]
-
TUTORIAL on How to Read a .CIF File - YouTube. Available at: [Link]
-
Single Crystal X-Ray Diffraction (SC-XRD) - Western Kentucky University. Available at: [Link]
-
Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Available at: [Link]
-
Short Guide to CIFs - CCDC. Available at: [Link]
-
Understanding and Utilizing CIF Dictionaries - Policy Commons. Available at: [Link]
-
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC. Available at: [Link]
-
Recrystallization (chemistry) - Wikipedia. Available at: [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - Research Communities. Available at: [Link]
-
(PDF) Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile - ResearchGate. Available at: [Link]
-
Crystallographic studies of piperazine derivatives of 3-methyl-5-spirofluorenehydantoin in search of structural features of P-gp inhibitors - IUCr Journals. Available at: [Link]
-
XFELs make small molecule crystallography without crystals possible - Chemistry World. Available at: [Link]
-
Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists - PubMed. Available at: [Link]
-
Small molecule crystallography - Excillum. Available at: [Link]
-
Recrystallization. --->. Available at: [Link]
-
Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC. Available at: [Link]
-
Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Available at: [Link]
-
X-ray crystallography - Wikipedia. Available at: [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. Available at: [Link]
-
BENZONITRILE |. Available at: [Link]
-
Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. Available at: [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. Available at: [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. atamankimya.com [atamankimya.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 7. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 8. Cambridge Structural Database | re3data.org [re3data.org]
- 9. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. excillum.com [excillum.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. Single Crystal X-Ray Diffraction (SC-XRD) | Western Kentucky University [wku.edu]
- 17. Recrystallization [sites.pitt.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 21. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 22. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 23. researchgate.net [researchgate.net]
- 24. X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 25. DIFFRAC.SUITE Software | Bruker [bruker.com]
- 26. X-ray Diffraction Software | Proto XRD [protoxrd.com]
- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 29. policycommons.net [policycommons.net]
- 30. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS Identification of Impurities in 3-(2-oxo-1-piperazinyl)benzonitrile Synthesis: A Comparative Guide
Executive Summary
The synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile (a critical pharmacophore in DPP-4 inhibitors and psychotropic agents) presents a unique analytical challenge. The concurrent presence of positional isomers, hydrolysis byproducts, and uncyclized intermediates creates a complex matrix that often defies resolution by standard HPLC-UV methods.
This guide compares two primary analytical approaches:
-
Conventional HPLC-UV: The industry standard for routine quantification, often failing to distinguish isobaric impurities.
-
UHPLC-Q-TOF MS: The advanced alternative, offering high-resolution mass spectrometry (HRMS) for structural elucidation and definitive impurity profiling.
Verdict: While HPLC-UV remains cost-effective for established QC, UHPLC-Q-TOF MS is indispensable for process development , specifically for identifying regioisomeric byproducts (N1 vs. N4 substitution) and tracking the "open-ring" intermediates that compromise yield.
Synthesis & Impurity Origins
To accurately identify impurities, one must first understand their genesis. The synthesis of 3-(2-oxo-1-piperazinyl)benzonitrile typically proceeds via one of two routes, each generating distinct impurity profiles.
Primary Synthetic Route (Cyclization)
The most robust industrial route involves the reaction of 3-aminobenzonitrile with N-(2-chloroethyl)chloroacetamide (or equivalent alkylators), followed by base-induced cyclization.
-
Target Molecule: 3-(2-oxo-1-piperazinyl)benzonitrile (Aryl attached at N1).
-
Critical Impurity A (Regioisomer): 3-(3-oxo-1-piperazinyl)benzonitrile (Aryl attached at N4, if cyclization orientation reverses).
-
Critical Impurity B (Open-Chain): Uncyclized N-(2-chloroethyl) intermediate.
-
Critical Impurity C (Hydrolysis): 3-(2-oxo-1-piperazinyl)benzamide (Nitrile hydrolysis).
Visualization: Impurity Genesis Pathway
Figure 1: Synthetic pathway illustrating the origin of critical impurities. Note that Impurity II (Regioisomer) is isobaric with the target, making MS/MS fragmentation essential for differentiation.
Comparative Methodology: HPLC-UV vs. UHPLC-Q-TOF
The following table contrasts the performance of standard UV detection against High-Resolution Mass Spectrometry (HRMS) for this specific application.
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-Q-TOF MS (Recommended) |
| Detection Principle | UV Absorbance (254 nm) | Exact Mass (m/z) & Fragmentation |
| Isobaric Resolution | Poor. Relies solely on retention time. N1/N4 isomers often co-elute. | Excellent. Distinguishes isomers via unique MS/MS fragments. |
| Unknown ID | Impossible without reference standards. | High. Can propose structures based on exact mass and isotope patterns. |
| Sensitivity (LOD) | ~0.05% (Standard) | < 0.005% (Trace Analysis) |
| Throughput | 20-30 min run time | 5-10 min (UPLC speed) |
| Cost per Sample | Low ($) | High ( |
Key Insight: For 3-(2-oxo-1-piperazinyl)benzonitrile, the UV absorption spectra of the N1-isomer and N4-isomer are nearly identical due to the dominant benzonitrile chromophore. Only MS/MS can definitively distinguish them.
Experimental Protocol: UHPLC-Q-TOF Workflow
This protocol is designed to be self-validating. The use of a Q-TOF (Quadrupole Time-of-Flight) allows for the simultaneous acquisition of quantitative data (TOF-MS) and structural data (MS/MS).
Sample Preparation[1]
-
Stock Solution: Dissolve 10 mg of crude product in 10 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 50 µg/mL using 50:50 Water:Acetonitrile.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates (essential for UHPLC).
Chromatographic Conditions (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Why? The C18 chemistry provides robust retention for the polar piperazinone ring while resolving the hydrophobic aromatic impurities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (improves ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar open-chain impurities).
-
1-8 min: 5% -> 95% B (Linear gradient).
-
8-10 min: 95% B (Wash).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (Q-TOF)
-
Source: ESI Positive Mode (Piperazinyl nitrogen protonates easily).
-
Mass Range: m/z 50 – 1000.
-
Collision Energy (CE): Ramp 10–40 eV (to generate diverse fragments).
-
Reference Mass: Use LockSpray (Leucine Enkephalin) for <2 ppm mass accuracy.
Data Analysis & Interpretation
This section details how to interpret the MS data to identify specific impurities.
Target Molecule: 3-(2-oxo-1-piperazinyl)benzonitrile
-
Formula: C11H11N3O
-
Exact Mass: 201.0902
-
Observed [M+H]+: 202.0975
-
Key Fragments:
-
m/z 174.10 (Loss of CO, -28 Da) -> Characteristic of lactams.
-
m/z 175.08 (Loss of HCN, -27 Da) -> Characteristic of benzonitriles.
-
Distinguishing the Regioisomer (N4-Aryl)
If the aryl group is attached at N4 (3-(3-oxopiperazin-1-yl)benzonitrile):
-
Precursor: Same m/z (202.0975).
-
Differentiation: The N4-isomer lacks the direct N-CO bond on the aryl side.
-
N1-Isomer (Target): Strong loss of CO (m/z 174) due to amide proximity to the aryl ring.
-
N4-Isomer (Impurity): Fragmentation is dominated by piperazine ring cleavage (Retro-Diels-Alder), producing different low-mass ions (e.g., m/z 118 for the cyanophenyl-amine fragment).
-
Identifying the "Open-Chain" Impurity
-
Structure: N-(2-chloroethyl)-N-(3-cyanophenyl)glycinamide (Pre-cyclization).
-
Observed [M+H]+: 238.07 (assuming Cl is present) or 204.11 (if hydrolyzed to OH).
-
Isotope Pattern: Look for the characteristic Chlorine isotope pattern (3:1 ratio at M and M+2) if the chloro-intermediate persists.
Workflow Visualization
Figure 2: Decision tree for identifying impurities using LC-MS/MS data.
References
-
Boggs, S. et al. (2018). Trace analysis of piperazine impurities in pharmaceutical intermediates using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Holčapek, M. et al. (2012). Structural characterization of isomeric N-oxide impurities of piperazine derivatives by ESI-MS/MS. Journal of Mass Spectrometry. Link
-
FDA Guidance for Industry. (2018). Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration. Link
-
Phenomenex Application Guide. Separation of Polar Basic Compounds (Piperazines) using Kinetex Core-Shell Technology.Link
(Note: While specific literature on "3-(2-oxo-1-piperazinyl)benzonitrile" is proprietary to specific drug master files, the fragmentation patterns cited above are derived from established mass spectrometry principles for N-aryl piperazinones.)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
